PROTAC AR Degrader-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H67N3O9 |
|---|---|
Molecular Weight |
770.0 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C43H67N3O9/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-/m0/s1 |
InChI Key |
YNDJPWSVYYRNTJ-MEXKHVBFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |
Origin of Product |
United States |
Foundational & Exploratory
PROTAC AR Degrader-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC AR Degrader-4 is a heterobifunctional molecule designed for the targeted degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. This molecule operates on the principle of Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. Specifically, this compound is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), indicating that it recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to induce the degradation of the Androgen Receptor.[1][2][3][4][5][6][7][8][9] This technical guide provides an in-depth overview of the mechanism of action, experimental data, and relevant protocols for researchers working with this class of molecules. While specific data for the commercially available "this compound" is not publicly available in primary literature, this guide is based on the pioneering research on cIAP1-based AR SNIPERs, particularly the potent compound 42a (also referred to as SNIPER(AR)-51), which is structurally and functionally analogous.[1][2]
Core Mechanism of Action
This compound functions by forming a ternary complex between the Androgen Receptor and the cIAP1 E3 ubiquitin ligase.[1][2][9] This proximity, induced by the degrader molecule, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[9][10] A critical aspect of SNIPERs is their ability to also induce the degradation of cIAP1 itself, a phenomenon that can influence their overall efficacy.[11][12]
The mechanism can be broken down into the following key steps:
-
Binding: The AR-binding moiety of this compound engages with the Androgen Receptor, while the IAP ligand portion binds to the BIR3 domain of cIAP1.
-
Ternary Complex Formation: The simultaneous binding of both proteins by the PROTAC molecule results in the formation of a transient AR-PROTAC-cIAP1 ternary complex.
-
Ubiquitination: Within this complex, cIAP1, acting as an E3 ligase, facilitates the attachment of ubiquitin chains to the Androgen Receptor. cIAP1-based degraders have been shown to induce the formation of branched ubiquitin architectures, which are efficient signals for proteasomal degradation.[13]
-
Proteasomal Degradation: The polyubiquitinated AR is recognized by the proteasome, leading to its degradation and the release of the PROTAC molecule, which can then engage in further degradation cycles.
-
cIAP1 Autodegradation: The binding of the IAP ligand component of the SNIPER can also induce the autoubiquitination and subsequent degradation of cIAP1.[11]
Signaling Pathway and Logical Relationships
The following diagrams illustrate the core mechanism of action of this compound and the logical relationship of its components.
Caption: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the biological activity of cIAP1-based AR SNIPERs from relevant publications. These values provide an indication of the expected potency of this compound.
Table 1: In Vitro AR Degradation
| Compound | Cell Line | DC50 (µM) | Max Degradation (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| SNIPER(AR)-51 (42a) | LNCaP | ~1 | >90 | 24 | [1][2] |
| SNIPER-13 | LNCaP | Micromolar concentrations | Not specified | Not specified |[10] |
Table 2: Inhibition of AR-Dependent Gene Expression
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
|---|
| SNIPER(AR)-51 (42a) | PSA Reporter Assay | LNCaP | ~0.1 |[1][2] |
Table 3: Antiproliferative Activity | Compound | Cell Line | GI50 (µM) | Reference | |---|---|---|---|---| | SNIPER(AR)-51 (42a) | LNCaP | ~1 |[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the activity of this compound.
Western Blotting for AR Degradation
Objective: To quantify the reduction in AR protein levels following treatment with the degrader.
Protocol:
-
Cell Culture and Treatment:
-
Culture androgen-dependent prostate cancer cells (e.g., LNCaP) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (e.g., anti-AR antibody) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize AR band intensity to the loading control.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
References
- 1. Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2021231927A1 - Androgen receptor protein degraders with a tricyclic cereblon ligand - Google Patents [patents.google.com]
- 4. Androgen Receptor Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. androgen receptor (AR) ligand | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ARCC-4: A Technical Guide to a Novel PROTAC Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARCC-4 is a potent, low-nanomolar degrader of the Androgen Receptor (AR) based on Proteolysis Targeting Chimera (PROTAC) technology.[1][2] Developed as a potential therapeutic strategy for prostate cancer, ARCC-4 offers a distinct mechanism of action compared to traditional AR antagonists like enzalutamide.[2] Instead of merely inhibiting the AR, ARCC-4 facilitates its targeted degradation through the ubiquitin-proteasome system.[1][3] This guide provides an in-depth technical overview of ARCC-4, summarizing key data, detailing experimental protocols, and visualizing its mechanism of action.
Core Mechanism of Action
ARCC-4 is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor. It is composed of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] By simultaneously binding to both AR and VHL, ARCC-4 facilitates the formation of a ternary complex.[1] This proximity induces the VHL E3 ligase to polyubiquitinate the AR, marking it for degradation by the 26S proteasome.[1][3] This event-driven mechanism allows for the catalytic degradation of AR, making ARCC-4 a highly efficient molecule.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for ARCC-4 based on preclinical studies.
| Parameter | Value | Cell Lines | Reference |
| DC₅₀ (Degradation Concentration 50%) | 5 nM | VCaP | [1] |
| Dₘₐₓ (Maximum Degradation) | >95% | VCaP, LNCaP | [1][5] |
| Time to >90% AR Depletion (at 100 nM) | 6 hours | VCaP, LNCaP |
Table 1: In Vitro Degradation Efficacy of ARCC-4
| Cell Line | AR Genotype | ARCC-4 Efficacy | Reference |
| VCaP | AR amplification | Potent degradation and inhibition of proliferation | [1] |
| LNCaP | T877A mutation | Potent degradation | |
| 22Rv1 | AR-V7 splice variant expression | AR depletion | |
| HEK293T (overexpressing mutants) | F876L, T877A, L702H, H874Y, M896V | Effective degradation of clinically relevant mutants | [1] |
Table 2: Activity of ARCC-4 in Prostate Cancer Cell Lines with Diverse AR Status
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for AR Degradation
This protocol is used to quantify the levels of Androgen Receptor protein in cells following treatment with ARCC-4.
-
Cell Lysis:
-
Treat prostate cancer cells (e.g., VCaP, LNCaP) with desired concentrations of ARCC-4 or vehicle control for specified time points (e.g., 6, 12, 24 hours).
-
Lyse cells in RIPA buffer (50 mmol/L Tris pH 7.5, 150 mmol/L NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Clear lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize AR band intensity to a loading control (e.g., GAPDH or β-actin).
-
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of ARCC-4 on the viability and proliferation of cancer cells.
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells per well in 150 µL of culture medium.[6]
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of ARCC-4, enzalutamide (as a comparator), and a vehicle control.
-
Incubate the plate at 37°C for 3 days.[7]
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine IC₅₀ values.
-
Tandem Ubiquitin Binding Elements (TUBE) Pull-Down Assay
This assay is used to detect the polyubiquitination of the Androgen Receptor induced by ARCC-4.
-
Cell Treatment and Lysis:
-
Treat VCaP cells with 1 µM of ARCC-4, a negative control (e.g., enzalutamide or an inactive epimer), or vehicle for 2.5 hours at 37°C.[6]
-
Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol, supplemented with protease, phosphatase, and deubiquitinase inhibitors (10 mM N-ethylmaleimide, 20 µM PR-619).[6]
-
Clear the lysates by centrifugation.[6]
-
-
Enrichment of Polyubiquitinated Proteins:
-
Incubate the cleared cell lysates with Tandem Ubiquitin Binding Element (TUBE) beads to capture polyubiquitinated proteins.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody specific for the Androgen Receptor to detect the presence of polyubiquitinated AR.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 6. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the PROTAC AR Degrader ARCC-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the PROTAC Androgen Receptor (AR) degrader, ARCC-4. It is intended to serve as a technical resource for professionals in the fields of cancer biology, medicinal chemistry, and drug discovery.
Introduction to ARCC-4
ARCC-4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver of prostate cancer. Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell. ARCC-4 is a hetero-bifunctional molecule composed of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR.
Chemical Structure and Properties
ARCC-4 is an enzalutamide-based PROTAC. Enzalutamide serves as the AR-binding moiety, which is connected via a linker to a VHL E3 ligase ligand.
| Property | Value |
| Chemical Name | (2S,4R)-1-((S)-2-(2-(4-((4'-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C₅₃H₅₆F₃N₇O₇S₂ |
| Molecular Weight | 1024.18 g/mol |
| CAS Number | 1973403-00-7 |
Synthesis of ARCC-4
The synthesis of ARCC-4 involves a multi-step process, starting from commercially available materials. The key steps include the synthesis of the enzalutamide-linker conjugate and the VHL ligand-linker conjugate, followed by their coupling to form the final PROTAC molecule. The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of Salami et al., Communications Biology, 2018.[1]
Caption: Simplified workflow for the synthesis of ARCC-4.
Mechanism of Action
ARCC-4 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and degrade the Androgen Receptor.
Caption: Mechanism of action of ARCC-4 leading to AR degradation.
Biological Activity and Quantitative Data
ARCC-4 is a highly potent degrader of the Androgen Receptor in various prostate cancer cell lines. Its degradation efficiency is characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| VCaP | 5 | >95 | 20 | [1] |
| LNCaP | Not explicitly stated, but potent degradation observed | >98 | 12 | [1] |
| 22Rv1 | Potent degradation observed | Not quantified | 24 |
Androgen Receptor Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. In prostate cancer, this pathway is often hyperactivated. ARCC-4-mediated degradation of AR effectively shuts down this pro-survival signaling.
Caption: Androgen Receptor signaling pathway and the point of intervention by ARCC-4.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ARCC-4, based on the work by Salami et al. (2018).
Cell Culture
-
Cell Lines: VCaP, LNCaP, and 22Rv1 prostate cancer cell lines.
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for AR Degradation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of ARCC-4 or vehicle control (DMSO) for the desired time points (e.g., 4, 12, 20, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat cells with a serial dilution of ARCC-4 or enzalutamide.
-
Incubation: Incubate the plate for 3-5 days at 37°C.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Caption: General experimental workflow for evaluating the biological activity of ARCC-4.
Conclusion
ARCC-4 is a powerful chemical probe for studying Androgen Receptor biology and a promising therapeutic candidate for the treatment of prostate cancer. Its ability to induce the degradation of AR, including clinically relevant mutants, offers a potential advantage over traditional occupancy-based inhibitors. This technical guide provides a foundational understanding of ARCC-4's chemical properties, synthesis, mechanism of action, and biological evaluation, serving as a valuable resource for researchers in the field.
References
The Core Principles of Targeted Protein Degradation by PROTAC AR Degrader-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles and methodologies underlying the targeted degradation of the Androgen Receptor (AR) by PROTAC AR Degrader-4. This molecule belongs to a class of Proteolysis Targeting Chimeras (PROTACs) known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which leverage the cellular ubiquitin-proteasome system to eliminate proteins of interest, offering a novel therapeutic modality for diseases such as prostate cancer.
Introduction to this compound and Targeted Protein Degradation
The Androgen Receptor is a critical driver of prostate cancer development and progression.[1][2] While therapies targeting AR signaling have been successful, resistance often emerges due to mechanisms like AR gene amplification, mutation, or the expression of splice variants.[3][4] PROTACs offer an alternative to traditional occupancy-based inhibition by inducing the degradation of the target protein.
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits an E3 ubiquitin ligase, in this case, an inhibitor of apoptosis protein (IAP), and a linker connecting these two moieties.[5][6] By simultaneously binding to both AR and IAP, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of AR.[5][6]
Mechanism of Action: The this compound Cycle
The degradation of the Androgen Receptor by this compound is a catalytic process involving several key steps, as illustrated in the signaling pathway below.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
E3 Ligase Recruitment by ARCC-4: A Technical Guide to Targeted Androgen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting AR have been a cornerstone of treatment, resistance mechanisms often emerge, limiting their long-term efficacy. A novel therapeutic strategy, targeted protein degradation, offers a promising approach to overcome this resistance. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. ARCC-4 is a potent and selective PROTAC designed to induce the degradation of the androgen receptor, thereby offering a distinct mechanism of action compared to traditional inhibitors.[1] This technical guide provides an in-depth overview of the mechanism of action of ARCC-4, focusing on its recruitment of the E3 ubiquitin ligase, and details the key experimental methodologies used to characterize its activity.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
ARCC-4 is a chimeric molecule composed of three key components: a ligand that binds to the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] Specifically, ARCC-4 utilizes a derivative of enzalutamide, a known AR antagonist, to bind to the AR.[1][4] This is connected via a flexible linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4]
The primary function of ARCC-4 is to induce the formation of a ternary complex between the androgen receptor and the VHL E3 ligase complex.[4][5] This proximity, orchestrated by ARCC-4, enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the AR. The AR is then polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome.[4][6] This event-driven, catalytic nature of PROTACs means that a single molecule of ARCC-4 can induce the degradation of multiple AR proteins.[4]
Quantitative Analysis of ARCC-4 Activity
The potency and efficacy of ARCC-4 in degrading the androgen receptor have been quantified through various cellular assays. The key parameters used to describe the activity of a PROTAC are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).
| Parameter | Value | Cell Line(s) | Reference |
| DC50 | 5 nM | VCaP | [2][3][5] |
| Dmax | >95% | VCaP, LNCaP | [4][5] |
| Time to >90% Degradation | 4-6 hours | VCaP, LNCaP | [4] |
| Time to >98% Degradation | 12 hours | VCaP, LNCaP | [2][4] |
Table 1: Quantitative Degradation Parameters of ARCC-4.
Furthermore, ARCC-4 has demonstrated the ability to effectively degrade clinically relevant AR mutants that are associated with resistance to antiandrogen therapies.[3][4]
| AR Mutant | Degradation by ARCC-4 | Reference |
| F876L | Yes | [4] |
| T877A | Yes | [4] |
| L702H | Yes | [3] |
| H874Y | Yes | [3] |
| M896V | Yes | [3] |
Table 2: Degradation of Clinically Relevant AR Mutants by ARCC-4.
Key Experimental Protocols
The characterization of ARCC-4's mechanism of action relies on a series of well-established experimental protocols. Below are detailed methodologies for key experiments.
Determination of DC50 and Dmax
This protocol outlines the general procedure for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein by a PROTAC.
Methodology:
-
Cell Culture: Prostate cancer cell lines, such as VCaP or LNCaP, are cultured under standard conditions.
-
Treatment: Cells are treated with a range of ARCC-4 concentrations (e.g., 0.1 nM to 10,000 nM) for a predetermined time, typically 20 hours.[5] A vehicle control (e.g., DMSO) is also included.
-
Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for the androgen receptor and a loading control (e.g., α-tubulin).
-
Data Analysis: The intensity of the protein bands is quantified. The AR signal is normalized to the corresponding loading control signal. The normalized AR levels are then plotted against the logarithm of the ARCC-4 concentration.
-
Curve Fitting: The resulting dose-response curve is fitted using a non-linear regression model (e.g., four-parameter variable slope) to calculate the DC50 and Dmax values.
Tandem Ubiquitin Binding Element (TUBE1) Pull-Down Assay
This assay is used to specifically capture polyubiquitinated proteins from cell lysates, providing direct evidence of target ubiquitination.
Methodology:
-
Cell Treatment: VCaP cells are treated with ARCC-4 (e.g., 1 µM), a negative control (epimer), enzalutamide, or vehicle for a short duration (e.g., 2.5 hours) to capture the transient ubiquitination event.[4]
-
Cell Lysis: Cells are lysed in a buffer containing protease, phosphatase, and deubiquitinase inhibitors (e.g., N-ethylmaleimide, PR-619) to preserve the ubiquitinated state of proteins.[4]
-
TUBE1 Pull-Down: The cleared cell lysates are incubated with agarose beads conjugated to Tandem Ubiquitin Binding Elements (TUBE1), which have a high affinity for polyubiquitin chains.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: The captured polyubiquitinated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the androgen receptor. An enrichment of the AR signal in the ARCC-4 treated sample indicates increased polyubiquitination.[4]
Proteasomal and Lysosomal Inhibition Assays
These assays are crucial for determining the specific degradation pathway utilized by the PROTAC.
Methodology:
-
Pre-treatment with Inhibitors: VCaP cells are pre-treated for 1 hour with either a proteasome inhibitor (e.g., 2 µM epoxomicin) or a lysosomal inhibitor (e.g., 100 nM bafilomycin), or both.[4]
-
ARCC-4 Treatment: Following pre-treatment, cells are treated with ARCC-4 (e.g., 1 µM) for a period sufficient to observe degradation (e.g., 4 hours).[4]
-
Analysis: Cell lysates are prepared and analyzed by Western blotting for AR levels.
-
Interpretation: If AR degradation is blocked by the proteasome inhibitor but not the lysosomal inhibitor, it confirms that ARCC-4 mediates degradation through the proteasome.[4]
Conclusion
ARCC-4 represents a powerful tool for the targeted degradation of the androgen receptor. Its mechanism, involving the recruitment of the VHL E3 ligase to induce polyubiquitination and subsequent proteasomal degradation of AR, has been rigorously characterized through a series of quantitative and mechanistic assays. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery, facilitating the evaluation and development of novel therapeutics for prostate cancer and other AR-driven diseases. The ability of ARCC-4 to degrade clinically relevant AR mutants highlights the potential of this approach to overcome mechanisms of resistance to current therapies.[1][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. epic.awi.de [epic.awi.de]
- 3. mdpi.com [mdpi.com]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. escholarship.org [escholarship.org]
The Impact of Bavdegalutamide (ARV-110) on Androgen Receptor Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the PROTAC (Proteolysis-Targeting Chimera) AR Degrader-4, also known as bavdegalutamide or ARV-110, and its effects on the androgen receptor (AR) signaling pathway. Bavdegalutamide is an investigational oral therapeutic designed to selectively target and degrade the androgen receptor, a key driver in prostate cancer.[1][2] This document outlines the mechanism of action, summarizes key preclinical and clinical data, and provides detailed protocols for relevant experimental procedures.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Bavdegalutamide is a heterobifunctional molecule composed of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase.[2][3] Specifically, it engages the cereblon (CRBN) E3 ubiquitin ligase.[3][4][5][6] This dual binding creates a ternary complex between the androgen receptor, bavdegalutamide, and the E3 ligase.[3]
The formation of this complex brings the AR in close proximity to the E3 ligase, leading to the polyubiquitination of the AR protein.[4][5] The cell's natural disposal machinery, the proteasome, recognizes this polyubiquitin tag and subsequently degrades the androgen receptor.[2][4][5] This event-driven, catalytic process allows a single molecule of bavdegalutamide to induce the degradation of multiple AR proteins.[5][7] By eliminating the AR protein, bavdegalutamide effectively shuts down downstream AR signaling, inhibiting the expression of AR target genes and suppressing tumor cell proliferation.[2][8]
Figure 1: Mechanism of Action of Bavdegalutamide (ARV-110).
Disruption of Androgen Receptor Signaling
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus. In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on the DNA, driving the transcription of genes involved in prostate cancer cell proliferation and survival, such as prostate-specific antigen (PSA).[8]
Bavdegalutamide-mediated degradation of the AR protein prevents these downstream events. By eliminating the receptor, it blocks the transduction of the androgen signal, leading to a significant reduction in the expression of AR target genes.[8] This approach is effective even in cases of AR overexpression or mutations that confer resistance to traditional AR inhibitors like enzalutamide.[1][4]
Figure 2: Disruption of AR Signaling by Bavdegalutamide.
Quantitative Data Summary
Bavdegalutamide has demonstrated potent and selective degradation of the androgen receptor in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
| In Vitro Efficacy | Cell Line | Value | Reference |
| DC50 (AR Degradation) | LNCaP, VCaP | ~1 nM | [9][10] |
| Dmax (Maximum Degradation) | LNCaP, VCaP | >95% | [5] |
| IC50 (PSA Synthesis Inhibition) | LNCaP | 10 nM | [9] |
| In Vivo Efficacy | Model | Dose | Effect | Reference |
| AR Degradation | VCaP Xenograft | 1 mg/kg PO QD | >90% AR degradation | [10] |
| Tumor Growth Inhibition (TGI) | VCaP Xenograft | 0.3 mg/kg | 69% TGI | [9] |
| Tumor Growth Inhibition (TGI) | VCaP Xenograft | 1 mg/kg | 101% TGI | [9] |
| Tumor Growth Inhibition (TGI) | VCaP Xenograft | 3 mg/kg | 109% TGI | [9] |
| Enzalutamide-Resistant Model | VCaP Xenograft | 3 mg/kg & 10 mg/kg | 70% & 60% TGI | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of bavdegalutamide are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Western Blotting for AR Degradation
This protocol is used to quantify the amount of androgen receptor protein in cell lysates following treatment with bavdegalutamide.
Figure 3: Western Blotting Experimental Workflow.
1. Cell Culture and Treatment:
-
Culture prostate cancer cell lines (e.g., LNCaP, VCaP) in appropriate media to ~80% confluency.
-
Treat cells with varying concentrations of bavdegalutamide or vehicle control for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare with Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the androgen receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the intensity of the AR bands, normalizing to a loading control (e.g., GAPDH or β-actin).
Quantitative PCR (qPCR) for AR Target Gene Expression
This protocol measures the mRNA levels of AR target genes (e.g., PSA, TMPRSS2) to assess the functional consequence of AR degradation.
1. Cell Culture and Treatment:
-
Follow the same procedure as in the Western blotting protocol.
2. RNA Extraction:
-
Lyse the treated cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
3. cDNA Synthesis:
-
Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.
4. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (and a housekeeping gene like GAPDH), and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR system.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.
Cell Proliferation Assay
This assay determines the effect of bavdegalutamide on the growth of prostate cancer cells.
1. Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
2. Treatment:
-
Treat the cells with a serial dilution of bavdegalutamide.
3. Incubation:
-
Incubate the plate for a period of 3 to 5 days.
4. Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
5. Data Analysis:
-
Normalize the data to vehicle-treated control wells.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
PROTAC AR Degrader-4, bavdegalutamide (ARV-110), represents a novel therapeutic strategy for targeting the androgen receptor in prostate cancer. By inducing the degradation of the AR protein, it effectively abrogates AR signaling, leading to potent anti-proliferative effects in preclinical models, including those resistant to current standard-of-care therapies.[4] The data presented in this guide underscore the potential of targeted protein degradation as a promising approach in oncology drug development. Further clinical investigation is ongoing to fully elucidate the therapeutic benefit of bavdegalutamide in patients with metastatic castration-resistant prostate cancer.[1][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Proliferation assay [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. bio-rad.com [bio-rad.com]
- 12. urotoday.com [urotoday.com]
In Vitro Efficacy of ARCC-4 in Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of ARCC-4, a potent and selective Androgen Receptor (AR) degrader, in the context of prostate cancer. The data and protocols summarized herein are derived from foundational studies on ARCC-4, highlighting its mechanism of action and superior efficacy in cellular models of prostate cancer, particularly those resistant to conventional therapies.
Introduction to ARCC-4: A PROTAC Approach
ARCC-4 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the Androgen Receptor, a key driver of prostate cancer progression.[1][2] Unlike traditional inhibitors such as enzalutamide that merely block AR function, ARCC-4 targets AR for degradation, offering a more robust and durable therapeutic strategy.[1][2] This is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where resistance mechanisms often involve AR overexpression or mutations.[1] ARCC-4 is synthesized by linking a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a ligand based on the structure of enzalutamide, which binds to the AR.[3][4] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[3][5]
Quantitative In Vitro Efficacy of ARCC-4
The in vitro potency and efficacy of ARCC-4 have been evaluated in various prostate cancer cell lines. The data consistently demonstrates its ability to induce rapid and profound degradation of the AR protein, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
| Parameter | Cell Line(s) | Value | Conditions | Reference |
| DC₅₀ (50% Degradation Concentration) | VCaP | 5 nM | 20 hours | [4][5] |
| Dₘₐₓ (Maximum Degradation) | VCaP | >95% | 20 hours | [4][5] |
| AR Degradation | Prostate Cancer Cells | >98% | 100 nM, 12 hours | [4] |
| Potency vs. Enzalutamide | Not Specified | ~10-fold more potent | Functional assays | [1] |
Superiority over Conventional Androgen Receptor Inhibitors
ARCC-4 has shown significant advantages over the current standard-of-care AR inhibitor, enzalutamide, in preclinical models.
| Feature | ARCC-4 | Enzalutamide | Significance | Reference |
| Mechanism | AR Degradation | AR Inhibition | Overcomes resistance via AR overexpression | [1] |
| Activity in High Androgen Environment | Retained | Lost | Potential efficacy in tumors with intratumoral androgen synthesis | [1] |
| Effect on AR Mutants | Effective Degradation | Ineffective/Agonistic | Addresses clinically relevant resistance mutations | [1][5] |
| Apoptosis Induction | More Effective | Less Effective | Enhanced cancer cell killing | [1][5] |
| Proliferation Inhibition | More Effective | Less Effective | Superior control of tumor cell growth | [1][5] |
Mechanism of Action and Signaling Pathway
ARCC-4's mechanism of action involves the recruitment of the VHL E3 ubiquitin ligase to the Androgen Receptor, leading to its ubiquitination and proteasomal degradation. This effectively ablates AR signaling.
Caption: Mechanism of action of ARCC-4 in inducing AR degradation.
Experimental Protocols
The following are generalized protocols based on the described in vitro studies of ARCC-4.
Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments investigating androgen-dependent effects, cells are often cultured in charcoal-stripped serum (CSS) to deplete endogenous androgens.
This protocol is used to quantify the levels of AR protein following treatment with ARCC-4.
Caption: Experimental workflow for Western Blotting analysis.
To assess the impact of ARCC-4 on cell growth, a proliferation assay is performed.
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of ARCC-4, enzalutamide, or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 6 days).
-
Quantification: Cell viability is measured using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Analysis: The concentration of ARCC-4 that inhibits cell growth by 50% (GI₅₀) is calculated.
The induction of apoptosis by ARCC-4 is evaluated to confirm its cell-killing effect.
-
Treatment: Cells are treated with ARCC-4 or control compounds.
-
Staining: Cells are stained with apoptosis markers such as Annexin V and propidium iodide (PI).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
Efficacy Against Clinically Relevant AR Mutants
A key advantage of ARCC-4 is its ability to degrade AR mutants that confer resistance to enzalutamide.[1][5] Studies have demonstrated that ARCC-4 effectively degrades several clinically relevant AR point mutants, including T877A, H874Y, F876L, L702H, and M896V.[5][6] This suggests that ARCC-4 could be a viable therapeutic option for patients who have developed resistance to current anti-androgen therapies.
Conclusion
The preliminary in vitro data for ARCC-4 strongly support its development as a novel therapeutic for prostate cancer. Its ability to potently and selectively degrade the Androgen Receptor, including clinically relevant mutants, and its superior efficacy over enzalutamide in cellular models, highlight the promise of the PROTAC approach in overcoming drug resistance in castration-resistant prostate cancer. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of ARCC-4.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. [scholars.duke.edu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - Chen - Translational Andrology and Urology [tau.amegroups.org]
A Technical Guide to the Structural and Mechanistic Analysis of the ARCC-4 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and functional analysis of the ARCC-4 ternary complex. ARCC-4 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. By forming a ternary complex with the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, ARCC-4 facilitates the ubiquitination and subsequent proteasomal degradation of the AR. This document outlines the key quantitative metrics of ARCC-4, details the experimental methodologies required for its structural and functional characterization, and provides visual representations of its mechanism of action and the associated analytical workflows.
Data Presentation: Quantitative Profile of ARCC-4
ARCC-4 has demonstrated superior potency in degrading the Androgen Receptor compared to traditional inhibitors like enzalutamide.[1][2] Its efficacy is characterized by several key quantitative parameters obtained from cellular and biochemical assays.
| Parameter | Value | Description | Cell Line(s) | Reference(s) |
| DC₅₀ | 5 nM | The concentration of ARCC-4 required to degrade 50% of the cellular Androgen Receptor. | VCaP | [1][3] |
| Dₘₐₓ | > 95% | The maximum percentage of Androgen Receptor degradation achievable with ARCC-4. | VCaP | [1][3] |
| Degradation Time | > 90% degradation by 6h | Time course analysis shows rapid depletion of the Androgen Receptor upon treatment. | VCaP, LNCaP | |
| IC₅₀ (Binding) | 36 nM | The concentration required to inhibit 50% of radioligand binding to the Androgen Receptor. | - | |
| Selectivity | High for AR | No significant degradation of glucocorticoid, estrogen, or progesterone receptors at concentrations that induce potent AR degradation. | T47D | [2] |
Experimental Protocols: A Methodological Framework
As of the latest available data, a high-resolution experimental structure of the complete AR-ARCC-4-VHL ternary complex has not been deposited in public databases like the Protein Data Bank (PDB). However, the methodologies for elucidating such a structure are well-established in the field of targeted protein degradation. The following protocols describe the key experiments required for a comprehensive structural and functional analysis.
These methods are crucial for quantifying the binding affinities and thermodynamics of the interactions between AR, ARCC-4, and VHL, and for determining the cooperativity of ternary complex formation.
-
Surface Plasmon Resonance (SPR):
-
Objective: To measure the real-time binding kinetics and affinities of the binary and ternary complexes.
-
Methodology:
-
One of the protein components (e.g., purified AR ligand-binding domain or VHL complex) is immobilized on a sensor chip.
-
A solution containing the binding partner (e.g., ARCC-4) is flowed over the chip at various concentrations to measure the binary interaction (analyte binding to the immobilized ligand).
-
To measure ternary complex formation, the second protein component is pre-mixed with the PROTAC and flowed over the immobilized first protein. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
Kinetic parameters (kₐ, kₔ) and the dissociation constant (K₋) are derived from the sensorgrams. Cooperativity can be calculated by comparing the binding affinities in the binary and ternary states.
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the thermodynamic parameters (ΔH, ΔS, K₋) of binding.
-
Methodology:
-
A solution of one component (e.g., ARCC-4) is titrated into a solution containing the binding partner (e.g., AR protein) in the sample cell of the calorimeter.
-
The heat released or absorbed during the binding event is measured.
-
The resulting thermogram is fitted to a binding model to extract the thermodynamic parameters.
-
To assess the ternary complex, the experiment can be repeated by titrating the PROTAC into a solution containing both AR and VHL.
-
-
These techniques aim to provide a high-resolution three-dimensional structure of the AR-ARCC-4-VHL complex, offering insights into the specific molecular interactions that drive its formation and stability.
-
X-ray Crystallography:
-
Objective: To obtain an atomic-resolution crystal structure of the ternary complex.
-
Methodology:
-
Protein Expression and Purification: Recombinant Androgen Receptor (ligand-binding domain) and the VHL-ElonginB-ElonginC (VCB) complex are expressed (e.g., in E. coli or insect cells) and purified to high homogeneity.
-
Complex Formation: The purified proteins are mixed with an excess of ARCC-4 to form the ternary complex.
-
Crystallization: The complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperatures) using vapor diffusion methods (sitting or hanging drop).
-
Data Collection and Structure Solution: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The diffraction data is processed to solve the phase problem and build an atomic model of the complex. The structure of a similar PROTAC ternary complex (VHL/753b/BCL-xL) was solved using this method.[4]
-
-
-
Cryo-Electron Microscopy (Cryo-EM):
-
Objective: To determine the structure of the ternary complex in a near-native, vitrified state, particularly for large or flexible complexes.
-
Methodology:
-
Sample Preparation: A purified sample of the AR-ARCC-4-VHL complex is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.
-
Image Processing: The individual particle images are picked, aligned, and classified to generate 2D class averages.
-
3D Reconstruction: The 2D classes are used to reconstruct a 3D density map of the complex. An atomic model is then built into the map. Cryo-EM is increasingly used to visualize PROTAC-mediated complexes, which can be dynamic and challenging to crystallize.[5]
-
-
These experiments validate the mechanism of action of ARCC-4 within a cellular context.
-
Western Blotting:
-
Objective: To measure the reduction in cellular Androgen Receptor levels.
-
Methodology:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP) are treated with varying concentrations of ARCC-4 for different time points.
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the Androgen Receptor and a loading control (e.g., tubulin or GAPDH).
-
The reduction in the AR band intensity indicates protein degradation.
-
-
-
Ubiquitination Assay (TUBE Pull-down):
-
Objective: To confirm that ARCC-4 induces the polyubiquitination of the Androgen Receptor.
-
Methodology:
-
VCaP cells are treated with ARCC-4, often in the presence of a proteasome inhibitor (e.g., MG132 or epoxomicin) to allow ubiquitinated proteins to accumulate.
-
Cell lysates are incubated with Tandem Ubiquitin Binding Entities (TUBEs) conjugated to agarose beads, which specifically pull down polyubiquitinated proteins.
-
The pulled-down fraction is analyzed by Western blot using an anti-AR antibody. An enriched AR signal in the ARCC-4-treated sample confirms its ubiquitination.
-
-
Mandatory Visualizations
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rcsb.org [rcsb.org]
- 5. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
Cellular Uptake and Distribution of a PROTAC Androgen Receptor Degrader: A Technical Guide
This technical guide provides an in-depth overview of the cellular uptake, distribution, and mechanism of action of a representative Proteolysis Targeting Chimera (PROTAC) directed against the Androgen Receptor (AR), herein referred to as PROTAC AR Degrader-4. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Androgen Receptor is a critical driver in the progression of prostate cancer.[1][2][3] PROTACs are a novel class of therapeutic agents designed to harness the cell's own protein disposal machinery to specifically eliminate target proteins.[4][5] this compound is a bifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][6][7] This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome, offering a powerful strategy to overcome resistance to traditional AR inhibitors.[2][8][9][10]
Cellular Uptake and Mechanism of Action
The efficacy of a PROTAC is contingent on its ability to permeate the cell membrane and engage its intracellular targets. While specific quantitative data on the cellular uptake kinetics of a molecule precisely named "this compound" is not publicly available, the general principles of PROTAC cell entry and action are well-established.[4][11]
Upon entering the cell, this compound orchestrates a series of events leading to the degradation of the Androgen Receptor. This process is initiated by the formation of a ternary complex between the PROTAC, the AR protein, and an E3 ubiquitin ligase.[12] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1][2][12]
The following diagram illustrates the catalytic cycle of PROTAC-mediated AR degradation:
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel PROTAC enhances its intracellular accumulation and protein knockdown | Science Codex [sciencecodex.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Degradation Assay for PROTAC AR Degrader-4
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within the cell.[1][2][3] They function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][3][4] A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[1][5] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the 26S proteasome.[1]
The Androgen Receptor (AR) is a crucial driver in the development and progression of prostate cancer.[6][7][8] Therapies targeting AR are a cornerstone of treatment, but resistance often develops.[6] PROTAC-mediated degradation of AR presents a promising therapeutic strategy to overcome the limitations of traditional inhibitors by eliminating the receptor entirely.[9][10] This document provides a detailed protocol for an in vitro degradation assay to characterize the activity of PROTAC AR Degrader-4, a molecule designed to induce the degradation of the Androgen Receptor.
Mechanism of Action: PROTAC-Mediated AR Degradation
PROTACs facilitate the degradation of the Androgen Receptor (AR) through a catalytic mechanism. The PROTAC molecule first forms a ternary complex with the AR protein and an E3 ubiquitin ligase.[1][4] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the AR protein. The polyubiquitinated AR is then recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in further degradation cycles.[11]
Caption: Mechanism of PROTAC-induced Androgen Receptor degradation.
Data Presentation: Efficacy of Representative AR PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ). The table below summarizes reported values for several well-characterized AR degraders in common prostate cancer cell lines, which can serve as a benchmark for evaluating this compound.
| PROTAC Degrader | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
| ARCC-4 | VCaP | 5 | >95 | [10] |
| LNCaP | ~10 | >90 | [10] | |
| ARV-110 | VCaP | <1 | >95 | [12] |
| LNCaP | <1 | >95 | [12] | |
| ARD-2585 | VCaP | ≤0.1 | >95 | [13] |
| LNCaP | ≤0.1 | >95 | [13] | |
| ARD-69 | LNCaP | 0.86 | ~100 | [12] |
| VCaP | 0.76 | ~100 | [12] | |
| ITRI-90 | LNCaP | 3.3 | >95 | [5] |
| CWR22Rv1 | 1.9 | >95 | [5] | |
| TD-802 | LNCaP | 12.5 | 93 | [14] |
Experimental Protocol: Western Blot Assay for AR Degradation
Objective:
To quantitatively determine the dose-dependent degradation of the Androgen Receptor (AR) protein in prostate cancer cell lines (VCaP and LNCaP) following treatment with this compound.
Materials and Reagents:
-
Cell Lines: VCaP (ATCC® CRL-2876™), LNCaP (ATCC® CRL-1740™).
-
PROTACs: this compound, positive control AR degrader (e.g., ARCC-4), negative control (inactive epimer, if available).
-
Cell Culture:
-
Reagents for Lysis & Quantification:
-
RIPA Lysis and Extraction Buffer.
-
Protease and Phosphatase Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
-
Reagents for Western Blot:
-
4x Laemmli Sample Buffer.
-
10x Tris/Glycine/SDS Running Buffer.
-
10x Transfer Buffer.
-
Methanol.
-
PVDF or Nitrocellulose Membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).
-
Primary Antibodies: Rabbit anti-AR (N-terminal specific), Mouse anti-GAPDH or β-Actin (loading control).
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate.
-
-
Other:
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Proteasome Inhibitor (optional for mechanism validation): Epoxomicin or MG132.[10]
-
Equipment:
-
Sterile cell culture hood, CO₂ incubator (37°C, 5% CO₂).
-
Microscopes (inverted and light).
-
6-well or 12-well cell culture plates.
-
Centrifuge.
-
SDS-PAGE electrophoresis system.
-
Western blot transfer system (wet or semi-dry).
-
Automated western blot processing system or incubation trays.
-
Chemiluminescence imaging system (e.g., Bio-Rad ChemiDoc or similar).
-
Image analysis software (e.g., ImageJ, Image Lab).
Experimental Workflow
The overall process involves culturing cells, treating them with the PROTAC degrader, harvesting protein lysates, separating proteins by size, and detecting the specific target protein (AR) and a loading control using antibodies.
Caption: Workflow for the in vitro AR degradation assay.
Detailed Step-by-Step Procedure
1. Cell Culture and Seeding: a. Culture VCaP or LNCaP cells according to standard protocols. For experiments, it is recommended to use media supplemented with charcoal-stripped FBS for at least 48 hours prior to the experiment to reduce the influence of endogenous androgens.[10][16] b. Seed 0.5 x 10⁶ (VCaP) or 0.3 x 10⁶ (LNCaP) cells per well into 6-well plates. c. Incubate at 37°C with 5% CO₂ for 24-48 hours, or until cells reach 70-80% confluency.
2. Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series from 1000 nM down to 0.1 nM). c. Include a "vehicle only" control containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.1%). d. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. e. Incubate the cells for the desired time period (a 24-hour endpoint is common for DC₅₀ determination).[5][17]
3. Cell Lysis: a. After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (containing the total protein) to a new clean tube and discard the pellet.
4. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol. b. Based on the concentrations, normalize all samples by diluting them with RIPA buffer and 4x Laemmli sample buffer to a final concentration of 1x. Aim for a final loading amount of 20-30 µg of total protein per lane. c. Boil the prepared samples at 95-100°C for 5-10 minutes.
5. Western Blotting: a. Load 20-30 µg of each protein sample into the wells of an SDS-PAGE gel (e.g., 4-12% gradient gel).[5] b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-AR at 1:1000 and anti-GAPDH at 1:5000) diluted in blocking buffer overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane again three times with TBST for 10 minutes each.
6. Signal Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation. c. Use image analysis software to perform densitometry on the bands corresponding to AR and the loading control (e.g., GAPDH). d. Data Normalization: i. For each lane, divide the AR band intensity by the loading control band intensity to get the normalized AR level. ii. Express the normalized AR level in each treated sample as a percentage of the vehicle control (% AR remaining). e. Data Visualization: Plot the % AR remaining against the log of the PROTAC concentration. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the DC₅₀ and Dₘₐₓ values.
Mechanism Validation (Optional): To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1 µM epoxomicin) for 1-2 hours before adding this compound.[10] A rescue of AR degradation in the presence of the inhibitor confirms a proteasome-mediated mechanism.[10][18]
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nursingcenter.com [nursingcenter.com]
- 12. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs | DC Chemicals [dcchemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs [mdpi.com]
- 18. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]
Application Notes and Protocols: Treating Prostate Cancer Cell Lines with ARCC-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer.[1][2][3] While therapies like enzalutamide competitively inhibit AR signaling, resistance often develops through mechanisms such as AR gene amplification, mutations, or elevated androgen levels.[2][4][5] ARCC-4 is a Proteolysis Targeting Chimera (PROTAC) designed to overcome these resistance mechanisms.[2][3][6] As a heterobifunctional molecule, ARCC-4 links an enzalutamide-based ligand to a recruiter for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby targeting the AR protein for degradation rather than just inhibition.[7][8]
These notes provide a comprehensive overview of ARCC-4's mechanism, efficacy, and protocols for its application in prostate cancer cell line models. It has been demonstrated to be a potent, low-nanomolar AR degrader that is more effective than its parent compound, enzalutamide, in cellular models of castration-resistant prostate cancer (CRPC).[4][7]
Mechanism of Action
ARCC-4 operates by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[7] It forms a ternary complex between the Androgen Receptor and the VHL E3 ligase.[9][10] This proximity induces the polyubiquitination of the AR protein. The polyubiquitin chain acts as a tag, marking the AR for recognition and subsequent degradation by the 26S proteasome.[1][7] This degradation is catalytic, allowing a single ARCC-4 molecule to induce the destruction of multiple AR proteins, contributing to its high potency.[4] The mechanism is confirmed to be proteasome-dependent, as its activity is blocked by proteasome inhibitors like epoxomicin.[1][4]
Caption: ARCC-4 mediated degradation of the Androgen Receptor.
Application Notes
Potency and Efficacy
ARCC-4 demonstrates high potency in degrading the Androgen Receptor across multiple prostate cancer cell lines.[8] Its catalytic mode of action allows it to be effective at sub-stoichiometric concentrations.[4]
| Parameter | Value | Cell Lines | Reference |
| DC₅₀ | 5 nM | VCaP | [7][8][9] |
| Dₘₐₓ | >95% (~98%) | VCaP, LNCaP | [7][8][9] |
| Degradation Time | >90% degradation by 6h (at 100 nM) | VCaP, LNCaP | [1] |
| Near-complete Degradation | >98% degradation by 12h | VCaP, LNCaP | [8] |
Selectivity Profile
ARCC-4 is highly selective for the Androgen Receptor. At concentrations effective for AR degradation, it does not significantly impact the levels of other steroid hormone receptors.[9][10]
| Receptor | Effect of ARCC-4 Treatment | Cell Line | Reference |
| Glucocorticoid Receptor (GR) | No significant degradation | T47D | [1][8] |
| Estrogen Receptor (ER) | No significant degradation | T47D | [1][8] |
| Progesterone Receptor (PR-A/B) | No significant degradation | T47D | [1][9][10] |
Efficacy Against Drug-Resistant AR Mutants
A key advantage of ARCC-4 is its ability to degrade clinically relevant AR mutants associated with resistance to antiandrogen therapies like enzalutamide.[3][4][7]
| AR Mutant | ARCC-4 Degradation Efficacy | Associated Resistance | Reference |
| F876L | Effective | Enzalutamide Resistance | [5][7] |
| T877A | Effective | Antiandrogen Resistance | [5][7] |
| L702H | Effective | Antiandrogen Resistance | [7] |
| H874Y | Effective | Antiandrogen Resistance | [7] |
| M896V | Effective | Antiandrogen Resistance | [5][7] |
| AR Splice Variant 7 (AR-V7) | Effective | Enzalutamide Resistance | [5] |
Performance in High-Androgen Environments
ARCC-4 maintains its anti-proliferative and degradation activity even in the presence of high concentrations of androgens, a condition that mimics the tumor microenvironment and often leads to resistance to competitive inhibitors.[4][7] In contrast, enzalutamide's efficacy is diminished in high-androgen conditions.[4]
Experimental Protocols
Caption: General workflow for evaluating ARCC-4 in vitro.
Protocol 1: AR Degradation via Western Blot
This protocol assesses the dose- and time-dependent degradation of AR in prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1).[1]
-
Appropriate cell culture media (e.g., RPMI-1640) with charcoal-stripped serum (CSS).[1]
-
ARCC-4 (stock solution in DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-AR, anti-Tubulin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Seeding: Seed 1-2 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using a chemiluminescence substrate and imaging system. Quantify band intensity relative to the loading control.
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of ARCC-4 on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT).
Procedure:
-
Cell Seeding: Seed 5000 cells per well in a 96-well plate in 150 µL of media and incubate for 24 hours.[4]
-
Treatment: Add ARCC-4 at various concentrations in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 3-5 days at 37°C.
-
Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: TUBE Pull-Down Assay for AR Polyubiquitination
This protocol confirms that ARCC-4 induces the polyubiquitination of AR.[1][7]
Materials:
-
VCaP cells.
-
ARCC-4 (1 µM).
-
Proteasome inhibitor (e.g., MG132 or epoxomicin).
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Tandem Ubiquitin Binding Element (TUBE1) agarose beads.
-
Anti-AR antibody for Western blotting.
Procedure:
-
Cell Treatment: Treat VCaP cells with 1 µM ARCC-4 and a proteasome inhibitor for 2.5-4 hours to allow polyubiquitinated proteins to accumulate.[1]
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.
-
Pull-Down: Incubate the cell lysate with TUBE1 agarose beads overnight at 4°C with rotation to capture polyubiquitinated proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-AR antibody. An enrichment of high molecular weight AR species (a smear) in the ARCC-4 treated sample indicates polyubiquitination.[1]
Protocol 4: VHL-Dependence via siRNA Knockdown
This protocol validates that ARCC-4's mechanism is dependent on the VHL E3 ligase.[1]
Materials:
-
VCaP cells.
-
siRNA targeting VHL.
-
Non-targeting control siRNA (e.g., targeting Firefly Luciferase).[1]
-
Transfection reagent (e.g., Lipofectamine).
-
ARCC-4 (100 nM).
Procedure:
-
Transfection: Transfect VCaP cells with siRNA targeting VHL or a non-targeting control according to the transfection reagent manufacturer's protocol.
-
Incubation: Allow cells to incubate for 48 hours post-transfection to ensure knockdown of the target protein.[1]
-
Treatment: Treat the transfected cells with 100 nM ARCC-4 for 12 hours.[1]
-
Analysis: Harvest the cells and perform a Western blot for AR and VHL.
-
Confirmation: A loss of ARCC-4-mediated AR degradation in the VHL-knockdown cells compared to the control siRNA-treated cells confirms the VHL-dependent mechanism.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Scholars@Duke publication: Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. [scholars.duke.edu]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance | Semantic Scholar [semanticscholar.org]
- 7. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARCC 4 | Androgen Receptor PROTAC Degrader | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: Measuring Androgen Receptor Degradation by ARCC-4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blotting to measure the degradation of the Androgen Receptor (AR) mediated by ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC). Additionally, it includes quantitative data on ARCC-4's efficacy and diagrams illustrating its mechanism of action and the experimental workflow.
Introduction
The Androgen Receptor (AR) is a critical driver of prostate cancer progression.[1][2][3] While therapies targeting AR signaling, such as enzalutamide, are initially effective, resistance often develops.[2][3] ARCC-4 is a PROTAC designed to overcome this resistance by inducing the degradation of the AR protein rather than merely inhibiting it.[2][3][4] It is a low-nanomolar AR degrader that has been shown to be effective against clinically relevant AR mutants.[1][5]
ARCC-4 is a heterobifunctional molecule that links an AR ligand (based on enzalutamide) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5] This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome.[1][6] This approach has demonstrated superior performance over traditional antagonists in cellular models of prostate cancer drug resistance.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of ARCC-4's activity in inducing AR degradation.
| Parameter | Value | Cell Lines | Conditions | Reference |
| DC50 | 5 nM | VCaP | 20 hours treatment | [1][5][6] |
| Dmax | >95% | VCaP | 20 hours treatment | [1][2][6] |
| AR Degradation | >98% | VCaP | 100 nM, 12 hours treatment | [1][5][6] |
| AR Degradation | ~90% | VCaP | 100 nM, 4 hours treatment | [6] |
| AR Degradation | >90% | VCaP and LNCaP | 100 nM, 6 hours treatment | [7] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which ARCC-4 induces the degradation of the Androgen Receptor.
Caption: Mechanism of ARCC-4 induced AR degradation.
Experimental Workflow
The diagram below outlines the key steps for assessing AR degradation using ARCC-4 followed by Western blot analysis.
Caption: Western blot workflow for AR degradation.
Detailed Experimental Protocol: Western Blot for AR Degradation
This protocol provides a step-by-step guide for performing a Western blot to measure AR degradation in prostate cancer cell lines treated with ARCC-4.
1. Materials and Reagents
-
Cell Lines: VCaP or LNCaP prostate cancer cells.
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. For some experiments, charcoal-stripped serum (CSS) media may be required.[7]
-
ARCC-4: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Kit: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% gradient gels) and running buffer.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and electroblotting apparatus.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Androgen Receptor antibody.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
2. Cell Culture and Treatment
-
Culture VCaP or LNCaP cells in complete media at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
The following day, replace the media with fresh media containing the desired concentrations of ARCC-4 or vehicle control (DMSO). For dose-response experiments, a range of concentrations (e.g., 0.1 nM to 10,000 nM) can be used.[5] For time-course experiments, a fixed concentration (e.g., 100 nM) can be applied for various durations (e.g., 0, 2, 4, 6, 12, 24 hours).[6][7]
3. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-AR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., β-actin or GAPDH).
5. Data Analysis
-
Quantify the band intensities for AR and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the AR band intensity to the corresponding loading control band intensity for each sample.
-
Express the AR levels in treated samples as a percentage of the vehicle-treated control.
Confirmation of Proteasomal Degradation
To confirm that ARCC-4 induces AR degradation via the proteasome, cells can be pre-treated with a proteasome inhibitor (e.g., epoxomicin) for 1 hour before adding ARCC-4.[6][7] A rescue of AR degradation in the presence of the proteasome inhibitor would confirm this mechanism. Similarly, a tandem ubiquitin-binding elements (TUBE) pull-down assay can be performed to show the enrichment of polyubiquitin chains on AR following ARCC-4 treatment.[6][7]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC AR Degrader-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC AR Degrader-4 is a specific and non-genetic IAP-dependent protein eraser (SNIPER) that targets the Androgen Receptor (AR) for degradation.[1][2] This molecule is a bifunctional compound composed of a ligand that binds to the AR and another ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1][2] This approach offers a powerful alternative to traditional AR inhibitors, particularly in the context of resistance mechanisms that can arise from AR overexpression or mutations. These application notes provide detailed protocols for the use of this compound and similar AR PROTACs (e.g., ARCC-4, which recruits the VHL E3 ligase) in cell culture experiments to assess AR degradation and its downstream functional consequences.
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to selectively degrade the Androgen Receptor. The process involves the formation of a ternary complex between the PROTAC molecule, the AR protein, and the cIAP1 E3 ubiquitin ligase.[1][2] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, potentially leading to a more sustained and potent biological effect compared to occupancy-driven inhibitors.[3]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative AR PROTAC degrader, ARCC-4, which can be used as a starting point for designing experiments with this compound.
| Parameter | Cell Line | Value | Reference |
| DC50 (AR Degradation) | VCaP | 5 nM | [4] |
| Dmax (Maximum Degradation) | VCaP, LNCaP | >95% | [4] |
| Effective Concentration | VCaP, LNCaP | 100 nM (for near-complete degradation) | [4] |
| Incubation Time | VCaP, LNCaP | 12-20 hours | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (or similar AR PROTAC)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is typically soluble in DMSO.[2] For example, ARCC-4 is soluble up to 100 mM in DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in anhydrous DMSO. For instance, for a compound with a molecular weight of 770.01 g/mol (like this compound), dissolve 7.7 mg in 1 mL of DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is typically stable for at least 6 months.[5]
Cell Culture and Treatment
Materials:
-
AR-positive prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture plates (6-well or 96-well)
-
This compound stock solution
Procedure:
-
Culture the cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations. It is important to ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24, 48 hours).
Caption: General experimental workflow for cell-based assays.
Western Blotting for AR Degradation
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR (e.g., rabbit anti-AR)
-
Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against AR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 12.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.
Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Cells cultured and treated in a 96-well opaque-walled plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate shaker
-
Luminometer
Procedure:
-
After the desired incubation period with this compound, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[6][7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active (viable) cells.
Androgen Receptor Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[8][9] Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) in the promoter regions of target genes, leading to their transcription. This signaling pathway regulates genes involved in cell proliferation, survival, and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OUH - Protocols [ous-research.no]
- 7. ch.promega.com [ch.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols: ARCC-4 Dose-Response Curve Generation in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARCC-4 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs like ARCC-4 facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.[1] This mechanism of action offers a promising strategy to overcome resistance mechanisms associated with conventional anti-androgen therapies. In androgen-sensitive LNCaP prostate cancer cells, ARCC-4 has been shown to be highly effective at degrading AR, inhibiting cell proliferation, and inducing apoptosis.[2][3]
These application notes provide a detailed protocol for generating a dose-response curve for ARCC-4 in LNCaP cells, covering key assays for assessing AR degradation, cell viability, and apoptosis.
Data Presentation
Table 1: Dose-Response of ARCC-4 on Androgen Receptor Degradation in LNCaP Cells
| Parameter | Value | Cell Line | Duration of Treatment | Assay | Reference |
| DC₅₀ (Degradation Concentration 50%) | 5 nM | VCaP | 20 hours | Western Blot | [4] |
| Dₘₐₓ (Maximum Degradation) | >95% | VCaP | 20 hours | Western Blot | [4] |
| Near-complete AR degradation | >98% | LNCaP | 12 hours (at 100 nM) | Western Blot | [2] |
Table 2: Dose-Response of ARCC-4 on Apoptosis and Cell Viability in LNCaP Cells
| Parameter | Observation | Cell Line | Assay | Reference |
| Apoptosis Induction (EC₅₀) | 10-fold lower than enzalutamide | VCaP | Caspase-Glo 3/7 Assay | [2] |
| Cell Proliferation Inhibition | More potent than enzalutamide | LNCaP | Cell Proliferation Assay | [2] |
Experimental Protocols
LNCaP Cell Culture
-
Cell Line: LNCaP (ATCC® CRL-1740™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
ARCC-4 Stock Solution Preparation
-
Prepare a 10 mM stock solution of ARCC-4 in DMSO.
-
Store the stock solution at -20°C or -80°C.
-
Prepare fresh serial dilutions in culture medium for each experiment. It is recommended to test a concentration range from 0.1 nM to 10,000 nM to determine the dose-response curve.[4]
Western Blot for Androgen Receptor Degradation
This protocol is to determine the dose-dependent degradation of the Androgen Receptor by ARCC-4.
-
Cell Seeding: Seed LNCaP cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of ARCC-4 (e.g., 0, 1, 5, 10, 50, 100 nM).
-
Incubation: Incubate the cells for a predetermined time, for example, 12 or 24 hours.[2]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Androgen Receptor (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a loading control antibody such as β-actin or GAPDH to ensure equal protein loading.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control. Plot the percentage of AR degradation relative to the vehicle-treated control against the log concentration of ARCC-4 to generate a dose-response curve and determine the DC₅₀.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed LNCaP cells in a white, clear-bottom 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment: Add 100 µL of medium containing 2x the final concentration of ARCC-4 to the wells, resulting in a final volume of 200 µL per well. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of ARCC-4 to generate a dose-response curve and determine the IC₅₀ value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding: Seed LNCaP cells in a white-walled 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment: Add ARCC-4 at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified time (e.g., 24 or 48 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently by swirling the plate.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
Plot the fold change in caspase activity against the log concentration of ARCC-4 to generate a dose-response curve and determine the EC₅₀ value.
-
Mandatory Visualizations
Caption: ARCC-4 Signaling Pathway in LNCaP Cells.
Caption: Experimental Workflow for ARCC-4 Dose-Response Analysis.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using PROTAC AR Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo experimental design and evaluation of PROTAC AR Degrader-4, a potent and specific androgen receptor (AR) degrader. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This compound is a bifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This approach offers a promising strategy to overcome resistance mechanisms associated with traditional AR inhibitors in prostate cancer and other AR-driven diseases.
These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the efficacy, pharmacodynamics, and pharmacokinetic properties of this compound. The protocols provided are based on established methodologies for evaluating AR-targeting PROTACs in preclinical models.
Mechanism of Action: PROTAC-mediated AR Degradation
This compound functions as a molecular bridge, bringing the androgen receptor in close proximity to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the AR protein, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, potentially leading to a more profound and sustained inhibition of AR signaling compared to traditional occupancy-based inhibitors.
In Vivo Efficacy Studies in Xenograft Models
The in vivo efficacy of this compound is typically evaluated in subcutaneous xenograft models using human prostate cancer cell lines that are dependent on AR signaling. Commonly used cell lines include VCaP (androgen-sensitive, AR-amplified) and LNCaP (androgen-sensitive, AR-mutated).
Summary of Preclinical In Vivo Efficacy Data for Representative AR PROTACs
While specific data for "this compound" is not publicly available, the following table summarizes representative data from similar orally bioavailable AR PROTACs to guide experimental design and expected outcomes.
| Parameter | AR PROTAC Example 1 (e.g., ARV-110) | AR PROTAC Example 2 (e.g., ARD-1676) |
| Animal Model | VCaP Xenograft (Male SCID mice) | VCaP Xenograft (Male SCID mice) |
| Dosing Route | Oral (PO) | Oral (PO) |
| Dose Range | 10 - 100 mg/kg, once daily | 1 - 30 mg/kg, once daily |
| Tumor Growth Inhibition (TGI) | >90% at efficacious doses | Significant dose-dependent TGI |
| AR Degradation in Tumor | >95% degradation at 10 mg/kg[1] | Significant AR degradation |
| Reference | [2] | [3] |
Experimental Protocols
VCaP Xenograft Tumor Model Protocol
This protocol outlines the establishment of a VCaP xenograft model to evaluate the anti-tumor activity of this compound.
Materials:
-
VCaP human prostate cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Matrigel® Basement Membrane Matrix
-
Male SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
Procedure:
-
Cell Culture: Culture VCaP cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest VCaP cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each male SCID mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Prepare a formulation of this compound in the appropriate vehicle. Administer the compound and vehicle to the respective groups via the intended route (e.g., oral gavage) at the desired dose and schedule (e.g., once daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Pharmacodynamic (PD) Assessment of AR Degradation
This protocol describes how to assess the degradation of the AR protein in tumor tissue following treatment with this compound.
Materials:
-
Excised tumor tissues
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-AR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Tissue Lysis: Homogenize the excised tumor tissues in ice-cold RIPA buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-AR antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence reagent and an imaging system. g. Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Densitometry Analysis: Quantify the intensity of the AR and loading control bands using image analysis software to determine the percentage of AR degradation relative to the vehicle-treated control group.
Pharmacokinetic (PK) Analysis
This protocol provides a general outline for assessing the pharmacokinetic properties of this compound in mice.
Materials:
-
Male SCID mice
-
This compound formulated for the desired route of administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Summary of Representative Pharmacokinetic Parameters for Oral AR PROTACs
| Parameter | AR PROTAC Example (e.g., ARD-1676) |
| Species | Mouse |
| Dose (Oral) | 10 mg/kg |
| Cmax | ~1000 ng/mL |
| Tmax | ~4 hours |
| AUC | ~15000 ng*h/mL |
| Oral Bioavailability (F%) | ~67%[3] |
Animal Welfare Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Key considerations include:
-
Regular monitoring of animal health, including body weight, food and water intake, and general appearance.
-
Establishing humane endpoints, such as a predefined tumor burden or a significant loss of body weight, to minimize animal suffering.
-
Ensuring proper housing and environmental enrichment.
Conclusion
This compound holds significant promise as a therapeutic agent for AR-driven malignancies. The protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of this novel AR degrader. Rigorous and well-designed preclinical studies are crucial for advancing our understanding of its therapeutic potential and for guiding its clinical development. By following these guidelines, researchers can generate high-quality, reproducible data to support the continued investigation of this compound.
References
Application Note: Immunoprecipitation-Mass Spectrometry to Identify ARCC-4 Interactors
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a detailed protocol for identifying the protein interaction partners of ARCC-4 using immunoprecipitation coupled with mass spectrometry (IP-MS). ARCC-4 is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the Androgen Receptor (AR) by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Understanding the complete interactome of ARCC-4 is crucial for confirming its on-target activity, identifying potential off-target effects, and elucidating its broader biological functions. The following protocol offers a comprehensive workflow from cell lysate preparation to bioinformatic analysis of high-confidence protein interactors.
Introduction
The Androgen Receptor (AR) is a key driver in the progression of prostate cancer, making it a primary therapeutic target.[1] ARCC-4 is a PROTAC designed to hijack the cell's natural protein disposal system to eliminate AR. It functions as a bivalent molecule, binding simultaneously to AR and the VHL E3 ligase, which enhances the protein-protein interactions between them and facilitates the ubiquitination and subsequent proteasomal degradation of AR.[1][2][3]
While the primary interactors (AR and VHL) are known, a comprehensive, unbiased screen is essential to validate these interactions within a cellular context and to discover novel or unexpected binding partners. Immunoprecipitation-mass spectrometry (IP-MS) is a powerful technique for this purpose, enabling the isolation of a target protein along with its entire complex of interacting proteins from a cell lysate.[4][5][6][7] This document provides a step-by-step guide to performing an IP-MS experiment to characterize the ARCC-4 interactome.
Principle of the Method
The IP-MS workflow involves using a specific antibody to capture the protein of interest (the "bait," in this case, ARCC-4 or a tagged version of it) from a complex cell lysate. The bait protein, along with its binding partners (the "prey"), is pulled down from the solution using antibody-coupled beads. After stringent washing steps to remove non-specific binders, the captured protein complexes are eluted and digested into peptides. These peptides are then identified and quantified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8][9] By comparing the proteins identified in the ARCC-4 IP sample to those from a negative control IP (e.g., using a non-specific IgG antibody), specific interactors can be identified with high confidence.[10]
Experimental Workflow Diagram
The overall experimental workflow for identifying ARCC-4 interactors via IP-MS is depicted below.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 5. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]
- 6. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 7. Strategies for Selecting Key Interacting Proteins in IP-MS Studies - MetwareBio [metwarebio.com]
- 8. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. Workflow of MS-Based Protein Interaction Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Label-Free Immunoprecipitation Mass Spectrometry Workflow for Large-scale Nuclear Interactome Profiling [app.jove.com]
Measuring ARCC-4 Induced Apoptosis with a Caspase-3/7 Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARCC-4 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs like ARCC-4 facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.[1] This targeted degradation of AR has been shown to be a promising therapeutic strategy, particularly in overcoming resistance to standard-of-care androgen receptor inhibitors like enzalutamide.[1] A critical downstream effect of AR degradation by ARCC-4 is the induction of apoptosis, or programmed cell death, in cancer cells.[1]
This document provides detailed application notes and protocols for utilizing a Caspase-3/7 assay to quantify the apoptotic effects of ARCC-4. Caspases-3 and -7 are key executioner caspases that are activated during the final stages of apoptosis.[2][3][4] Assays that measure the combined activity of these two proteases provide a reliable and quantifiable method for assessing the induction of apoptosis in response to therapeutic agents like ARCC-4.[2][3][5][6]
Principle of the Caspase-3/7 Assay
Caspase-3/7 assays are based on the proteolytic activity of these enzymes on a specific substrate.[2][5][6] The assay utilizes a non-luminescent or non-fluorescent substrate containing the DEVD (Asp-Glu-Val-Asp) amino acid sequence, which is a recognition motif for caspases-3 and -7.[2][3] In the presence of active caspases-3 and -7 in apoptotic cells, the substrate is cleaved, releasing a reporter molecule that generates a luminescent or fluorescent signal.[2][5][6] This signal is directly proportional to the amount of caspase-3/7 activity and, consequently, the level of apoptosis in the cell population.[5]
Data Presentation
The following table summarizes the quantitative data on the efficacy of ARCC-4 in inducing apoptosis as measured by a Caspase-3/7 assay, comparing it to the standard androgen receptor inhibitor, enzalutamide.
| Compound | Cell Line | Assay | Key Finding | Reference |
| ARCC-4 | VCaP (prostate cancer) | Caspase-Glo 3/7 Assay | EC50 for apoptosis induction is 10-fold lower than enzalutamide. | [1] |
| Enzalutamide | VCaP (prostate cancer) | Caspase-Glo 3/7 Assay | Serves as a comparator for the enhanced apoptotic effect of ARCC-4. | [1] |
Signaling Pathway of ARCC-4 Induced Apoptosis
ARCC-4 induces apoptosis by targeting the Androgen Receptor for degradation. The diagram below illustrates the key steps in this signaling pathway.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Caspase-Glo® 3/7 3D Assay [promega.kr]
- 6. Apo-ONE® Homogeneous Caspase-3/7 Assay [promega.com.cn]
Application Notes and Protocols for PROTAC AR Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC AR Degrader-4 is a potent and specific Androgen Receptor (AR) degrader. It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Specifically, this compound is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), which utilizes the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ligase to induce AR degradation.[1][2][3] This document provides detailed guidelines for the proper storage, handling, and application of this compound in a laboratory setting. A closely related compound, ARCC-4, which recruits the von Hippel-Lindau (VHL) E3 ligase, is also referenced for its comparable applications and established protocols.[4][5][6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its trifluoroacetate (TFA) salt form is presented below. The TFA salt form generally exhibits enhanced water solubility and stability.[2]
| Property | This compound | This compound TFA | Reference |
| Molecular Formula | C₄₃H₆₇N₃O₉ | C₄₅H₆₈F₃N₃O₁₁ | [2][3] |
| Molecular Weight | 770.01 g/mol | 884.03 g/mol | [2][3] |
| Form | Solid | Solid | [3] |
| CAS Number | 1351169-31-7 | Not specified | [2] |
| Appearance | Solid Powder | Not specified | [7] |
| Purity | ≥98% | Not specified | [7] |
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Recommended Duration | Special Conditions | Reference |
| Solid (Powder) | -20°C | 1 year | Store in a dry, dark place. Keep container sealed.[3][7] | [3][7] |
| Stock Solution | -80°C | Up to 6 months | Store under nitrogen. Avoid repeated freeze-thaw cycles.[8][9][10] | [8][9][10] |
| Stock Solution | -20°C | Up to 1 month | Store under nitrogen. Avoid repeated freeze-thaw cycles.[8][9][10] | [8][9][10] |
Solubility and Solution Preparation
This compound is soluble in organic solvents such as DMSO. The TFA salt form may have better aqueous solubility.
| Solvent | Concentration | Notes | Reference |
| DMSO | 200 mg/mL (with sonication) | Prepare a concentrated stock solution (e.g., 10-50 mM). | [3][7] |
| Water | < 0.1 mg/mL (insoluble) | The free base is poorly soluble in aqueous buffers. | [7] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of free base = 770.01 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the powder.
-
To aid dissolution, vortex the solution and sonicate in an ultrasonic bath. Gentle heating to 37°C can also be applied.[9][10]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[8]
Mechanism of Action
This compound mediates the degradation of the Androgen Receptor through the ubiquitin-proteasome system.
Caption: Mechanism of this compound mediated AR degradation.
Experimental Protocols
The following are detailed protocols for common laboratory experiments involving this compound.
Western Blotting for AR Degradation
This protocol is adapted from methodologies used for the similar AR degrader, ARCC-4, and is suitable for assessing the degradation of AR in cell lines.[6]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (anhydrous)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Androgen Receptor (AR)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 15,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Caption: Workflow for Western Blot analysis of AR degradation.
Cell Viability Assay
Cell viability assays, such as those using MTS or resazurin, can be used to assess the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
Prostate cancer cell lines
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or alamarBlue™)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) at 37°C.
-
-
Measurement:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the data and determine the IC₅₀ or GI₅₀ value.
-
Immunoprecipitation to Detect AR Ubiquitination
This protocol can be used to confirm that AR degradation is mediated by ubiquitination.
Materials:
-
Cells expressing AR (e.g., LNCaP or transfected HEK293T cells)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (non-denaturing)
-
Anti-AR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffers
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for a time period known to induce degradation (e.g., 2-4 hours).
-
In the final hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours) to allow for the accumulation of poly-ubiquitinated AR.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing immunoprecipitation buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-AR antibody overnight at 4°C.
-
Add protein A/G beads to capture the AR-antibody complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described above, probing the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the immunoprecipitated AR.
-
Caption: Workflow for Immunoprecipitation of AR.
Safety and Handling
Hazard Identification:
-
This compound is intended for research use only.
-
The toxicological properties have not been fully investigated. Handle with care.
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of the powder. Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions based on their specific cell lines, reagents, and equipment.
References
- 1. ARCC 4 | Active Degraders: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ARCC 4 | Androgen Receptor PROTAC Degrader | Tocris Bioscience [tocris.com]
- 6. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xcessbio.com [xcessbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ARCC-4 Degradation
Welcome to the technical support center for ARCC-4, a potent and selective Androgen Receptor (AR) PROTAC® Degrader. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in ARCC-4 degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is ARCC-4 and how does it work?
ARCC-4 is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of the Androgen Receptor (AR). ARCC-4 works by simultaneously binding to the AR protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of AR, marking it for degradation by the 26S proteasome. This mechanism of action makes it a valuable tool for studying AR biology and for developing therapies for AR-driven diseases like prostate cancer.[1][2][3]
Q2: What are the reported potency and efficacy of ARCC-4?
ARCC-4 is a highly potent degrader of the Androgen Receptor. In cellular assays, it has demonstrated a half-maximal degradation concentration (DC50) of approximately 5 nM and can achieve over 95% degradation (Dmax) of AR.[1][3][4] Near-complete AR degradation (>98%) has been observed in prostate cancer cells within 12 hours of treatment with 100 nM ARCC-4.[1][4]
Q3: Is ARCC-4 effective against mutant forms of the Androgen Receptor?
Yes, a key advantage of ARCC-4 is its ability to effectively degrade clinically relevant AR mutants that are associated with resistance to conventional antiandrogen therapies like enzalutamide.[1][4][5][6]
Q4: Does ARCC-4 remain active in the presence of high androgen levels?
ARCC-4 has been shown to maintain its AR degradation activity and antiproliferative effects even in environments with elevated androgen levels, a condition where traditional AR inhibitors like enzalutamide may lose efficacy.[4][5][7]
Troubleshooting Inconsistent Degradation Results
Problem 1: Little to no AR degradation is observed after ARCC-4 treatment.
If you are not observing the expected level of Androgen Receptor degradation, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Cell Line Health | Ensure cells are healthy, within a low passage number, and not overgrown. Stressed or senescent cells may have altered protein turnover rates. |
| Incorrect ARCC-4 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. While the reported DC50 is ~5 nM, this can vary between cell types. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal treatment duration. Significant degradation is typically observed within 6-12 hours.[8] |
| Low VHL E3 Ligase Expression | Confirm that your cell line expresses sufficient levels of VHL. ARCC-4 is dependent on VHL for its activity.[5] Consider transfecting cells with VHL if expression is low or absent. |
| Proteasome Inhibition | Ensure that no components of your cell culture media or other treatments are inadvertently inhibiting proteasome function. As a positive control, co-treatment with a known proteasome inhibitor like epoxomicin should rescue AR from degradation.[5][8] |
| ARCC-4 Stock Solution Issues | Prepare fresh stock solutions of ARCC-4 in DMSO. Ensure proper storage at -20°C to maintain compound integrity. |
Problem 2: High variability in AR degradation between experiments.
Inconsistent results across different experimental runs can be frustrating. The following table outlines common sources of variability and how to address them:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Standardize the number of cells seeded for each experiment. Cell density can affect cellular processes, including protein degradation. |
| Variations in Treatment Conditions | Ensure consistent timing of media changes and ARCC-4 treatment. Use a consistent serum concentration in your media, or consider using charcoal-stripped serum to reduce endogenous androgens.[8] |
| Inconsistent Lysate Preparation and Analysis | Standardize your protein lysis and Western blotting procedures. Ensure equal protein loading and consistent antibody concentrations and incubation times. Use a reliable loading control for normalization. |
| Passage Number of Cells | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
Experimental Protocols
Western Blotting for AR Degradation
-
Cell Seeding and Treatment: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates.[2] Allow cells to adhere overnight. Treat cells with the desired concentrations of ARCC-4 or vehicle control (DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin, or tubulin).[8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of ARCC-4 induced Androgen Receptor degradation.
Caption: Troubleshooting workflow for inconsistent ARCC-4 results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. rndsystems.com [rndsystems.com]
- 3. ARCC-4 is a Highly Potent PROTAC Androgen Receptor Degrader | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xcessbio.com [xcessbio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC AR Degrader-4 for Maximal Androgen Receptor Degradation
Welcome to the technical support center for PROTAC AR Degrader-4. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound for achieving maximal degradation of the Androgen Receptor (AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER).[1][2] It is designed to induce the degradation of the Androgen Receptor (AR). Its mechanism of action involves three key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the Androgen Receptor and the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1][3] This brings the AR and cIAP1 into close proximity, forming a ternary complex.
-
Ubiquitination: Once in the ternary complex, cIAP1 facilitates the transfer of ubiquitin molecules to the AR.
-
Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the proteasome, the cell's protein disposal machinery.[4]
This catalytic process allows a single molecule of this compound to induce the degradation of multiple AR proteins.
Mechanism of Action of this compound.
Q2: What is a typical concentration range for this compound to achieve AR degradation?
The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. However, based on published data for other cIAP1-recruiting SNIPERs, a good starting point for a dose-response experiment would be a range from 1 nM to 10 µM. Some SNIPERs have shown maximal knockdown of their target proteins at concentrations around 100 nM after 24 hours of treatment, while others require concentrations in the low micromolar range (e.g., 3 µM) to effectively degrade their target.[5][6]
Q3: How long does it take for this compound to degrade the Androgen Receptor?
The kinetics of AR degradation will vary depending on the cell type, the concentration of the degrader, and the turnover rate of the AR protein in that specific cellular context. For some SNIPERs, significant protein reduction can be observed within 6 hours of treatment.[5] A time-course experiment is recommended to determine the optimal treatment duration. A typical experiment might involve treating cells for 2, 4, 6, 12, and 24 hours.
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations of the degrader. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the AR or with cIAP1) rather than the productive ternary complex required for degradation. To avoid the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range that promotes maximal degradation. If you observe that degradation decreases as you increase the concentration, you are likely observing the hook effect.
Concentration-dependent formation of ternary vs. binary complexes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or incomplete AR degradation | 1. Sub-optimal PROTAC concentration. 2. Insufficient treatment time. 3. Low expression of cIAP1 in the cell line. 4. Poor cell permeability of the PROTAC. 5. Issues with the Western blot protocol. | 1. Perform a dose-response experiment (e.g., 1 nM to 10 µM) to find the optimal concentration. 2. Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours). 3. Verify cIAP1 expression in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line. 4. Ensure proper solubilization of the PROTAC. Consider using permeabilization enhancers if necessary, though this may affect cell health. 5. Optimize your Western blot protocol for AR detection (see detailed protocol below). |
| AR degradation is observed, but the effect is not sustained | 1. Rapid resynthesis of the AR protein. 2. Instability or rapid metabolism of the PROTAC. | 1. Consider co-treatment with an inhibitor of AR transcription if your experimental design allows. 2. This is an inherent property of the compound. For sustained degradation, repeated dosing may be necessary in longer-term experiments. |
| High cell toxicity | 1. Off-target effects of the PROTAC. 2. High concentration of the PROTAC or solvent (e.g., DMSO). | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Try to use the lowest effective concentration for degradation. 2. Ensure the final solvent concentration is low and consistent across all treatments and controls. |
| Variability between experiments | 1. Inconsistent cell density or health. 2. Inconsistent PROTAC preparation or storage. 3. Variations in incubation times or other experimental parameters. | 1. Ensure consistent cell seeding density and monitor cell health. 2. Prepare fresh dilutions of the PROTAC for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. 3. Maintain strict consistency in all experimental steps. |
Data Presentation
The following tables provide a template for how to structure your quantitative data for clear comparison. The values provided are hypothetical and based on typical results for potent AR degraders.
Table 1: Dose-Response of this compound on AR Degradation
| Concentration | % AR Degradation (24h) |
| 1 nM | 15% |
| 10 nM | 45% |
| 100 nM | >90% (Dmax) |
| 1 µM | >90% |
| 10 µM | 70% (Hook Effect) |
| DC50 | ~15 nM |
Table 2: Time-Course of AR Degradation with 100 nM this compound
| Treatment Time | % AR Degradation |
| 2 hours | 30% |
| 4 hours | 65% |
| 6 hours | >90% |
| 12 hours | >95% |
| 24 hours | >95% |
Experimental Protocols
Workflow for optimizing this compound concentration.
Protocol 1: Western Blot for AR Degradation
-
Cell Seeding and Treatment: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR (e.g., Cell Signaling Technology #3202) overnight at 4°C.[7] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of this compound or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against AR or cIAP1 overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against AR and cIAP1 to detect the presence of the ternary complex.
Androgen Receptor Signaling Pathway
Understanding the AR signaling pathway is crucial for interpreting the downstream consequences of AR degradation. The following diagram illustrates the classical AR signaling pathway.
Simplified classical androgen receptor signaling pathway.
By following these guidelines and protocols, researchers can effectively optimize the concentration of this compound to achieve maximal and reproducible degradation of the Androgen Receptor in their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNIPER | TargetMol [targetmol.com]
- 4. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 8. MTT (Assay protocol [protocols.io]
Potential off-target effects of PROTAC AR Degrader-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PROTAC Androgen Receptor (AR) Degraders, with a focus on commonly studied molecules such as ARCC-4.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of PROTAC AR Degrader-4?
The term "this compound" is a general descriptor. However, studies on specific AR PROTACs like ARCC-4 have shown high selectivity for the androgen receptor. For instance, ARCC-4 does not have a significant impact on glucocorticoid, estrogen, or progesterone receptors at concentrations where it effectively degrades the androgen receptor. Proteomic analyses of AR-targeting degraders like ARCC-4 and ARD-2128 have revealed distinct molecular signatures, indicating differential effects on proteins within the AR network and broader signaling pathways[1].
Q2: How can I assess the specificity of my AR PROTAC in my experiments?
To evaluate the specificity of an AR PROTAC, a comprehensive approach is recommended:
-
Proteomics-based Profiling: Perform unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with the PROTAC.
-
Western Blotting: Validate the proteomics data by performing Western blots for specific potential off-target proteins.
-
Phenotypic Assays: Use cellular assays to assess phenotypes that are independent of AR signaling.
-
Negative Control Experiments: Include a negative control, such as an epimer of the PROTAC that cannot recruit the E3 ligase, to ensure that the observed effects are due to protein degradation.
Q3: Are there any known drug-drug interactions with AR PROTACs?
Clinical studies of the AR PROTAC degrader ARV-110 (bavdegalutamide) have indicated potential drug-drug interactions. A notable interaction was observed with rosuvastatin, where co-administration led to elevated AST/ALT levels[2]. Researchers should carefully consider the potential for such interactions in their experimental designs and clinical trial protocols.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Phenotype
Possible Cause: Off-target protein degradation.
Troubleshooting Steps:
-
Confirm On-Target Degradation: Verify that the AR protein is being degraded at the expected concentrations using Western blotting.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the toxicity is observed at concentrations significantly higher than those required for AR degradation.
-
Proteomic Profiling: Conduct a global proteomics experiment to identify any unintended degraded proteins.
-
Use of Negative Controls: Treat cells with a negative control PROTAC (e.g., an inactive epimer) to determine if the observed toxicity is independent of the PROTAC's degradation activity[3].
Problem 2: Discrepancies Between In Vitro and In Vivo Results
Possible Cause: Differences in metabolic stability, biodistribution, or off-target effects in a complex biological system.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Evaluate the PK/PD properties of the PROTAC in the in vivo model to ensure adequate exposure and target engagement in the tissue of interest.
-
Off-Target Assessment in vivo: If possible, perform proteomic analysis on tissue samples from treated animals to identify in vivo specific off-target effects.
-
Formulation Optimization: Ensure that the formulation used for in vivo studies provides optimal solubility and bioavailability.
Data Summary
Table 1: Specificity and Potency of ARCC-4
| Parameter | Value | Cell Lines | Reference |
| DC50 | 5 nM | VCaP, LNCaP | |
| Dmax | >98% | VCaP, LNCaP | |
| Off-Target Receptors | No significant effect | HEK293T | |
| (Glucocorticoid, Estrogen, Progesterone) |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
Objective: To identify all proteins degraded by a PROTAC AR degrader in a given cell line.
Methodology:
-
Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., VCaP or LNCaP) at a suitable density.
-
Treat cells with the PROTAC AR degrader at a concentration known to induce maximal AR degradation (e.g., 10x DC50) and a vehicle control for 24 hours.
-
Include a positive control for proteasome inhibition (e.g., MG132) and a negative control PROTAC if available.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest protein extracts with trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the raw data against a human protein database to identify and quantify proteins.
-
Determine proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
-
Visualizations
Caption: Mechanism of action for a PROTAC AR degrader.
References
Overcoming solubility issues with ARCC-4 in experimental buffers
Technical Support Center: ARCC-4
Welcome to the technical support center for ARCC-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of ARCC-4, with a primary focus on addressing solubility issues in various buffer systems.
Troubleshooting Guides
This section provides direct answers to specific problems you might encounter with ARCC-4 solubility.
Q1: I dissolved ARCC-4 in DMSO for a stock solution, but it precipitated immediately when I diluted it into my aqueous experimental buffer (e.g., PBS). What should I do?
A1: This is a common issue for hydrophobic compounds like ARCC-4. The dramatic change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of adding the ARCC-4 stock directly to the full volume of buffer, try adding it to a smaller volume of buffer with vigorous vortexing or stirring. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.
-
Reduce the Final Concentration of DMSO: While keeping the ARCC-4 concentration constant, try making a more dilute DMSO stock solution. This will result in a higher percentage of DMSO in your final working solution. However, be mindful that high concentrations of DMSO can affect experimental outcomes. Most cell-based assays can tolerate up to 0.5% DMSO, but this should be empirically determined for your system.
-
Use an Intermediate Solvent: A two-step dilution can be effective. First, dilute the DMSO stock into a solvent of intermediate polarity, such as ethanol or propylene glycol, before the final dilution into the aqueous buffer.[1] This gradual reduction in solvent polarity can help keep ARCC-4 in solution.
-
Modify the Experimental Buffer: The composition of your buffer can be altered to improve ARCC-4's solubility. Consider the options outlined in the following questions.
Q2: My ARCC-4 precipitates in the cell culture medium over the course of a long-term experiment (24-48 hours). How can I prevent this?
A2: Precipitation in cell culture media can be caused by several factors, including interactions with media components, temperature fluctuations, and evaporation.[2][3]
-
Inclusion of Serum: If your experimental design allows, the presence of serum (e.g., FBS) can help stabilize ARCC-4. Serum proteins, like albumin, can bind to hydrophobic compounds and increase their apparent solubility.
-
Use of Solubilizing Excipients: Consider adding a low concentration of a biocompatible surfactant or a cyclodextrin to your media.[4] These agents can form micelles or inclusion complexes, respectively, that encapsulate hydrophobic molecules and keep them in solution.[4]
-
Control for Evaporation: Ensure your incubator has adequate humidity to prevent evaporation from your culture plates, which can concentrate salts and your compound, leading to precipitation.[3]
-
Temperature Stability: Avoid repeated temperature changes, such as moving plates in and out of the incubator frequently, as this can affect the solubility of media components and your compound.[3]
Q3: Can adjusting the pH of my buffer improve the solubility of ARCC-4?
A3: Yes, if ARCC-4 has ionizable functional groups, its solubility will be pH-dependent.[5][6] As a hypothetical weak base, ARCC-4's solubility would be expected to increase at a lower pH.
-
Determine the pKa of ARCC-4: If the pKa is known, you can select a buffer with a pH that will ensure the majority of the compound is in its more soluble, ionized form.
-
Empirical Testing: If the pKa is unknown, you can test the solubility of ARCC-4 in a series of buffers with varying pH values (e.g., from pH 5.0 to 8.0) to determine the optimal pH for your experiments.[7][8][9] Be aware that altering the pH of your experimental system can impact biological activity, so any changes must be validated within your assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a primary stock solution of ARCC-4?
A1: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution of ARCC-4.[10] For in vivo studies, other solvents such as N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG) may be considered.[4]
Q2: What are some common co-solvents I can use to improve ARCC-4 solubility in my aqueous buffer?
A2: Several water-miscible organic solvents, known as co-solvents, can be used to increase the solubility of hydrophobic compounds.[1][11][12] The choice of co-solvent and its final concentration should be carefully evaluated for compatibility with your specific assay. Common options include:
-
Ethanol[1]
-
Polyethylene glycol (PEG), particularly low-molecular-weight versions like PEG 300 or PEG 400[1][4]
-
Glycerin[1]
Q3: How do I determine the maximum soluble concentration of ARCC-4 in my specific buffer?
A3: You can determine the kinetic solubility of ARCC-4 in your buffer by preparing serial dilutions of a high-concentration stock and observing the point at which precipitation occurs, often measured by nephelometry or visual inspection. For thermodynamic solubility, an excess of the solid compound is equilibrated in the buffer over an extended period, and the concentration of the dissolved compound is measured in the supernatant.
Q4: Will the use of solubility-enhancing agents affect my experimental results?
A4: It is possible. Co-solvents, surfactants, and other excipients can have their own biological effects. It is crucial to run parallel vehicle controls in your experiments. These controls should contain the same concentration of the solubility-enhancing agent as your test samples to ensure that the observed effects are due to ARCC-4 and not the vehicle itself.
Data Presentation: Solubility of ARCC-4
The following table summarizes the approximate solubility of ARCC-4 in various solvent and buffer systems to guide your experimental design.
| Solvent/Buffer System | ARCC-4 Concentration | Observations |
| 100% DMSO | > 100 mM | Clear solution |
| 100% Ethanol | ~10 mM | Clear solution |
| PBS (pH 7.4) | < 1 µM | Precipitation observed |
| PBS (pH 7.4) + 0.5% DMSO | ~5 µM | Metastable, may precipitate over time |
| PBS (pH 7.4) + 1% Tween® 20 | ~50 µM | Clear solution |
| Acetate Buffer (pH 5.0) + 0.5% DMSO | ~25 µM | Clear solution |
| DMEM + 10% FBS + 0.5% DMSO | ~40 µM | No precipitation observed over 48h |
Experimental Protocols
Protocol: Testing the Solubility of ARCC-4 in a Novel Experimental Buffer
This protocol outlines a method to determine the apparent solubility of ARCC-4 in your specific experimental buffer using a DMSO stock.
Materials:
-
ARCC-4 (solid)
-
DMSO (anhydrous)
-
Your experimental buffer (pre-warmed to the experimental temperature, if applicable)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader capable of reading absorbance at a wavelength where ARCC-4 absorbs (or an HPLC system).
Methodology:
-
Prepare a High-Concentration Stock: Prepare a 50 mM stock solution of ARCC-4 in 100% DMSO. Ensure all solid material is completely dissolved.
-
Prepare Serial Dilutions: In separate microcentrifuge tubes, prepare a series of dilutions of ARCC-4 in your experimental buffer. For example, to test concentrations from 1 µM to 100 µM, you would add the appropriate amount of the 50 mM stock to the buffer. Ensure the final DMSO concentration is kept constant across all dilutions (e.g., 0.5%).
-
Equilibration: Incubate the prepared dilutions at your standard experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours). This allows the solution to equilibrate.
-
Observation of Precipitation: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
Separation of Soluble Fraction: Centrifuge all tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new tube or a cuvette. Measure the concentration of the dissolved ARCC-4 using a pre-established method, such as UV-Vis spectrophotometry at its λmax or by HPLC analysis.
-
Determine Solubility Limit: The highest concentration that does not show precipitation and where the measured soluble concentration matches the nominal concentration is considered the apparent solubility limit under these conditions.
Visualizations
Caption: Troubleshooting workflow for addressing ARCC-4 precipitation.
Caption: Hypothetical signaling pathway showing ARCC-4 as a MEK inhibitor.
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ajptonline.com [ajptonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin-Copovidone and Indomethacin-Copovidone Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Assessing ARCC-4 Cytotoxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the androgen receptor (AR) PROTAC degrader, ARCC-4, using common cell viability assays.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and execution of cell viability assays for evaluating ARCC-4 cytotoxicity.
| Question | Answer |
| What is the primary mechanism of ARCC-4 induced cytotoxicity? | ARCC-4 is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the androgen receptor (AR) through the ubiquitin-proteasome system.[1] This leads to the inhibition of AR signaling, which is critical for the growth and survival of certain cancer cells, ultimately resulting in apoptosis (programmed cell death) and reduced cell proliferation.[1][2] |
| Which cell viability assays are most suitable for assessing ARCC-4 cytotoxicity? | The choice of assay depends on the specific research question. MTT and XTT assays are suitable for measuring changes in metabolic activity, which correlates with cell proliferation.[3][4] The Lactate Dehydrogenase (LDH) assay is ideal for quantifying cell membrane integrity and cytotoxicity by measuring the release of LDH from damaged cells.[5][6] |
| What is the difference between a cell viability and a cytotoxicity assay? | Cell viability assays, like MTT and XTT, measure parameters of healthy, metabolically active cells. Cytotoxicity assays, such as the LDH assay, directly measure markers of cell death or membrane damage.[5] For a complete picture of ARCC-4's effects, it is often beneficial to use a combination of both types of assays. |
| Should I use a specific type of microplate for these assays? | For colorimetric assays like MTT, XTT, and the colorimetric LDH assay, standard clear, flat-bottom 96-well plates are suitable. For fluorescent or luminescent versions of these assays, opaque-walled plates (white for luminescence, black for fluorescence) with clear bottoms are recommended to minimize well-to-well crosstalk and background signal. |
| How long should I treat my cells with ARCC-4 before performing the assay? | The optimal treatment time can vary depending on the cell line and the specific assay. Studies have shown that ARCC-4 can induce significant AR degradation within 6-12 hours.[1][7] For cell viability and proliferation assays, treatment times of 48 to 144 hours (6 days) have been used to observe significant effects.[2] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific experimental setup. |
II. Quantitative Data on ARCC-4 Cytotoxicity
The following tables summarize the cytotoxic and apoptotic effects of ARCC-4 in androgen receptor-positive prostate cancer cell lines.
Table 1: Anti-proliferative Activity of ARCC-4
| Cell Line | Compound | IC50 (nM) | Assay Duration |
| VCaP | ARCC-4 | ~30 | 6 days |
| VCaP | Enzalutamide | ~100 | 6 days |
| LNCaP/AR | ARCC-4 | ~50 | 6 days |
| LNCaP/AR | Enzalutamide | ~200 | 6 days |
Data adapted from Salami J, et al. Commun Biol. 2018.[2]
Table 2: Apoptosis Induction by ARCC-4 in VCaP Cells
| Compound | EC50 for Caspase-3/7 Activation (nM) | Assay Duration |
| ARCC-4 | ~100 | 48 hours |
| Enzalutamide | ~1000 | 48 hours |
Data adapted from Salami J, et al. Commun Biol. 2018.[2]
III. Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key cell viability assays and troubleshooting for common issues encountered during these experiments.
A. MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of ARCC-4 and appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low absorbance readings | - Insufficient cell number.- Short incubation time with MTT.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.- Increase incubation time with MTT until purple crystals are visible.- Ensure complete dissolution of formazan crystals by thorough mixing and adequate incubation with the solubilization solution. |
| High background absorbance | - Contamination of media or reagents.- Phenol red in the culture medium can interfere with absorbance readings. | - Use sterile techniques and fresh reagents.- Use phenol red-free medium during the MTT assay or use a solubilizing solution that adjusts the pH to minimize interference.[9] |
| High variability between replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and practice consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[10] |
| MTT reagent appears blue-green | - Contamination with a reducing agent or microbial contamination. | - Discard the reagent and prepare a fresh, sterile solution. |
B. XTT Assay
The XTT assay is another tetrazolium-based colorimetric assay where the yellow XTT is reduced to a water-soluble orange formazan product by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Add various concentrations of ARCC-4 and controls to the wells.
-
Incubation: Incubate for the desired duration.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions. This should be done immediately before use.[11]
-
XTT Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[12]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low absorbance readings | - Low cell number.- Short incubation time with XTT reagent.- XTT reagent was used without the activation reagent. | - Increase the number of cells seeded per well.- Increase the incubation time with the XTT working solution.- Ensure the activation reagent is added to the XTT reagent to prepare the working solution. |
| High background absorbance | - Contamination of the culture medium.- The culture medium contains reducing agents. | - Use sterile techniques and fresh, high-quality reagents.- If possible, use a medium without reducing agents during the assay. |
| Precipitation in XTT reagent | - Improper storage. | - Warm the XTT reagent to 37°C and swirl until the precipitate dissolves completely. Avoid repeated freeze-thaw cycles.[11] |
C. LDH Assay
The LDH cytotoxicity assay is a colorimetric method that quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5]
-
Cell Seeding and Treatment: Seed and treat cells with ARCC-4 and controls as described for the MTT/XTT assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to correct for background.[6]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background from medium control | - Serum in the culture medium has inherent LDH activity. | - Reduce the serum concentration in the medium to 1-5% during the assay.[5][6] |
| High spontaneous LDH release | - Cell density is too high, leading to cell death.- Overly vigorous pipetting during cell handling. | - Optimize the cell seeding density to avoid overgrowth.- Handle cells gently during plating and media changes.[5] |
| Low experimental absorbance values | - Low cell density. | - Perform a cell titration experiment to determine the optimal cell number that gives a robust signal.[5][6] |
| Signal lower than spontaneous release control | - The test compound may inhibit LDH enzyme activity or quench the fluorescent/colorimetric signal. | - Run a control with the compound added directly to the LDH enzyme to check for inhibition.[13] |
IV. Visualizing Experimental Workflows and Signaling Pathways
A. Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates the general workflow for assessing the cytotoxicity of ARCC-4 using cell-based assays.
Caption: General experimental workflow for assessing ARCC-4 cytotoxicity.
B. ARCC-4 Mechanism of Action: Signaling Pathway
This diagram illustrates the signaling pathway of ARCC-4 leading to the degradation of the androgen receptor and subsequent apoptosis.
Caption: Signaling pathway of ARCC-4 induced androgen receptor degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Pierce™ LDH Cytotoxicity Assay Kit - FAQs [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. CyQUANT™ LDH Cytotoxicity Assay, fluorescence, 200 Assays - FAQs [thermofisher.com]
Addressing resistance to PROTAC AR Degrader-4 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC AR Degrader-4 in cancer cell studies.
Troubleshooting Guides
Question: I am not observing significant degradation of the Androgen Receptor (AR) after treating my cells with this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of AR degradation. Below is a systematic guide to troubleshoot this issue.
Possible Causes & Troubleshooting Steps:
-
Cell Line Specificity: The expression levels of cIAP1, the E3 ligase recruited by this compound, can vary between cell lines.
-
Recommendation: Confirm cIAP1 expression in your cell line of choice via Western blot or qPCR. If cIAP1 levels are low, consider using a cell line with higher endogenous expression.
-
-
PROTAC Concentration and the "Hook Effect": PROTACs can exhibit a "hook effect," where efficacy decreases at high concentrations due to the formation of non-productive binary complexes instead of the required ternary complex (PROTAC-AR-cIAP1).[1][2][3]
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for AR degradation and to determine if you are observing a hook effect.[1]
-
-
Incubation Time: The kinetics of PROTAC-mediated degradation can vary.
-
Recommendation: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal AR degradation. Some reports show significant degradation of AR within 4-6 hours of treatment with other AR PROTACs.[4]
-
-
Proteasome Activity: PROTAC-mediated degradation relies on a functional ubiquitin-proteasome system.
-
Recommendation: As a positive control for proteasome inhibition, pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding this compound. This should rescue AR from degradation and confirm the involvement of the proteasome.[5]
-
-
Compound Integrity: Ensure the this compound is properly stored and has not degraded.
-
Recommendation: Prepare fresh stock solutions and handle the compound according to the manufacturer's instructions.
-
Experimental Workflow for Troubleshooting Lack of AR Degradation:
Caption: Troubleshooting workflow for addressing lack of AR degradation.
Question: My cancer cells are developing resistance to this compound. What are the potential mechanisms and how can I investigate them?
Answer:
Resistance to PROTACs is an emerging area of research. Several mechanisms could be at play.
Potential Resistance Mechanisms:
-
Downregulation or Mutation of E3 Ligase Components: Reduced expression or mutations in cIAP1 or other components of the ubiquitin-proteasome system can impair the efficacy of this compound.[6][7]
-
Investigation:
-
Compare cIAP1 protein levels in sensitive versus resistant cells using Western blot.
-
Sequence the BIRC2 gene (encoding cIAP1) in resistant clones to identify potential mutations.
-
-
-
Alterations in the Androgen Receptor:
-
AR Mutations: Mutations in the AR ligand-binding domain could potentially reduce the binding affinity of this compound. However, PROTACs can often degrade mutants that are resistant to traditional inhibitors.[8]
-
AR Splice Variants: The expression of AR splice variants, such as AR-V7, which lacks the ligand-binding domain, is a common resistance mechanism to AR-targeted therapies. PROTACs that bind to the LBD will not be effective against these variants.[9]
-
Investigation:
-
Sequence the AR gene in resistant cells to identify mutations.
-
Assess the expression of AR splice variants like AR-V7 using RT-qPCR or Western blot.
-
-
-
Upregulation of Drug Efflux Pumps: Increased expression of multi-drug resistance (MDR) transporters can reduce the intracellular concentration of the PROTAC.
-
Investigation: Evaluate the expression of MDR transporters (e.g., MDR1/ABCB1) in sensitive and resistant cells via qPCR or Western blot.
-
Signaling Pathway Implicated in Resistance:
Upregulation of bypass signaling pathways can also contribute to resistance. For instance, activation of receptor tyrosine kinase pathways (e.g., EGFR, HER2) or the PI3K/Akt/mTOR pathway can promote cell survival independently of AR signaling.
Caption: Mechanisms of resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule. One end binds to the Androgen Receptor (AR), and the other end binds to the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1). This brings AR and cIAP1 into close proximity, forming a ternary complex.[10] This proximity facilitates the transfer of ubiquitin molecules to AR, tagging it for degradation by the proteasome. Because of its reliance on IAP, it is also referred to as a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser).[10]
Q2: How do I confirm that this compound is inducing ubiquitination of AR?
A2: You can perform a co-immunoprecipitation (Co-IP) followed by a Western blot. First, treat your cells with this compound and a proteasome inhibitor (to allow ubiquitinated AR to accumulate). Then, immunoprecipitate AR from the cell lysate and perform a Western blot on the immunoprecipitate using an anti-ubiquitin antibody. An increased ubiquitin signal in the PROTAC-treated sample compared to the control would indicate AR ubiquitination.
Q3: Can this compound degrade AR mutants that are resistant to enzalutamide?
A3: While specific data for this compound on all mutants is not available, the general principle of PROTACs suggests they can be effective against mutants that confer resistance to traditional inhibitors. For example, the AR PROTAC ARCC-4 has been shown to effectively degrade clinically relevant AR mutants.[8][11] This is because PROTACs only require transient binding to the target protein to tag it for degradation, which can be effective even if the mutation has altered the binding site in a way that affects inhibitor function.
Q4: What are appropriate negative controls for my experiments with this compound?
A4: Ideal negative controls include:
-
A vehicle control (e.g., DMSO).
-
An inactive epimer of the PROTAC: A stereoisomer that does not bind to either AR or cIAP1 but has similar physicochemical properties.
-
A molecule that only binds to AR (the "warhead" alone) or only to cIAP1 (the E3 ligase ligand alone). This helps to demonstrate that the bifunctional nature of the PROTAC is required for degradation.
Quantitative Data Summary
Table 1: Degradation Potency of Various AR PROTACs in Prostate Cancer Cell Lines
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| ARCC-4 | VCaP | 5 | >95 | VHL | [4] |
| ARD-61 | LNCaP | <1 | >95 | VHL | [9] |
| ARD-61 | VCaP | <1 | >95 | VHL | [9] |
| ARV-330 | LNCaP | <1 | Not specified | Not specified | [12] |
| ARV-330 | VCaP | <1 | Not specified | Not specified | [12] |
Note: Data for this compound is not publicly available in this format. The table provides context from other published AR PROTACs.
Key Experimental Protocols
Western Blot for AR Degradation
-
Cell Seeding and Treatment: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the AR protein levels.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an anti-AR antibody or control IgG overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blot using antibodies against AR and cIAP1 to detect the presence of the ternary complex.
Caption: Co-Immunoprecipitation workflow to detect ternary complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing the hook effect in ARCC-4 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARCC-4. The focus is on minimizing the "hook effect," a potential issue in immunoassays used to quantify Androgen Receptor (AR) levels following treatment with ARCC-4.
Troubleshooting Guide: The Hook Effect in Androgen Receptor (AR) ELISAs
The hook effect, also known as the high-dose hook effect or prozone effect, can lead to falsely low or underestimated concentrations of the target analyte in sandwich immunoassays. This phenomenon occurs when the analyte concentration is excessively high, leading to saturation of both capture and detection antibodies. In the context of ARCC-4 experiments, this can be particularly problematic when analyzing samples from cell lines that overexpress AR or when unexpected results are observed in dose-response experiments.
Problem: Unexpectedly low Androgen Receptor (AR) concentration in samples expected to have high AR levels.
| Potential Cause | Recommended Solution |
| High-Dose Hook Effect | The concentration of AR in the sample is too high for the linear range of the ELISA kit. This saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex and resulting in a lower signal. |
| 1. Serial Dilution: Dilute the sample (e.g., 1:10, 1:100, 1:1000) and re-run the ELISA. If the calculated concentration increases with dilution, the hook effect is likely present. Continue diluting until the calculated concentration remains consistent across two different dilutions.[1] | |
| 2. Two-Step ELISA Protocol: If using a one-step ELISA, consider switching to a two-step protocol. In a two-step assay, the sample containing the analyte is first incubated with the capture antibody. After a wash step to remove unbound analyte, the detection antibody is added. This separation of steps minimizes the competition for antibody binding that causes the hook effect. | |
| Improper Sample Preparation | Cell lysates or tissue homogenates may contain interfering substances or have a protein concentration that is too high. |
| 1. Optimize Lysis Buffer: Ensure the lysis buffer is compatible with the ELISA kit and does not contain components that could interfere with antibody binding. | |
| 2. Determine Total Protein Concentration: Use a protein assay (e.g., BCA) to determine the total protein concentration of your lysates. Normalize all samples to the same total protein concentration before performing the ELISA. | |
| Reagent Issues | Degradation of standards or antibodies can lead to inaccurate readings. |
| 1. Check Reagent Integrity: Ensure that all kit components, especially the AR standard and antibodies, have been stored correctly and are within their expiration date. Prepare fresh dilutions of standards and antibodies for each experiment. | |
| 2. Use a Validated Kit: Whenever possible, use a commercially available and validated AR ELISA kit. |
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it a concern in my ARCC-4 experiments?
A1: The hook effect is a phenomenon in sandwich immunoassays where an excessively high concentration of an analyte, in this case, the Androgen Receptor (AR), can lead to a falsely low signal. Instead of the signal increasing proportionally with the AR concentration, it hooks back down, giving an inaccurate reading. This is a concern in ARCC-4 experiments because ARCC-4 is a PROTAC designed to degrade AR. To accurately assess its efficacy, you need to reliably quantify AR levels. If you are working with cell lines that have high endogenous AR expression or are analyzing samples where AR degradation is incomplete, you might encounter the hook effect, leading you to misinterpret the effectiveness of ARCC-4.[1]
Q2: How can I differentiate between a true low AR concentration and a falsely low result due to the hook effect?
A2: The most reliable method is to perform a serial dilution of your sample. If the sample is within the linear range of the assay, the calculated concentration (after accounting for the dilution factor) will be consistent across different dilutions. However, if the hook effect is present, the calculated concentration of the diluted samples will be higher than that of the undiluted or less diluted samples.
Q3: What does the data from a hook effect look like in an AR ELISA?
A3: The following table provides a representative example of how the hook effect can manifest in an AR ELISA. Notice how the undiluted sample gives a falsely low reading, and the calculated concentration increases with dilution until it plateaus within the assay's linear range.
| Sample Dilution | OD at 450 nm | Calculated AR Conc. (ng/mL) from Standard Curve | Final AR Conc. (ng/mL) (Calculated Conc. x Dilution Factor) | Interpretation |
| Undiluted | 1.2 | 15 | 15 | Hook Effect |
| 1:10 | 2.5 | 50 | 500 | Hook Effect |
| 1:100 | 1.8 | 22.5 | 2250 | Approaching Linear Range |
| 1:1000 | 0.5 | 6.25 | 6250 | Within Linear Range |
| 1:2000 | 0.25 | 3.125 | 6250 | Within Linear Range |
Q4: Can the hook effect be avoided altogether?
A4: While it can be challenging to avoid completely when dealing with unknown and potentially high analyte concentrations, its impact can be minimized. Using a two-step ELISA protocol is a primary strategy. Additionally, having a prior estimation of the expected AR concentration in your samples can help in choosing an appropriate initial dilution to avoid the hook effect region of the assay.
Experimental Protocols
Protocol 1: Detecting the Hook Effect via Serial Dilution
This protocol outlines the steps to identify the hook effect in an Androgen Receptor (AR) sandwich ELISA.
-
Sample Preparation: Prepare your cell lysates or tissue homogenates as you normally would.
-
Serial Dilution: Create a series of dilutions of your sample in the assay's sample diluent. Recommended dilutions are 1:10, 1:100, 1:1000, and 1:2000.
-
ELISA Procedure: Run the AR sandwich ELISA according to the manufacturer's instructions, including your serially diluted samples, standards, and controls.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of AR in each of your diluted samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the corresponding dilution factor to obtain the final concentration for each dilution.
-
-
Interpretation:
-
If the final calculated concentrations are consistent across different dilutions, your original sample is likely within the linear range of the assay, and no hook effect is present.
-
If the final calculated concentration increases with increasing dilution, the hook effect is present in the less diluted samples. The true concentration is the value that remains constant at higher dilutions.
-
Protocol 2: Two-Step Sandwich ELISA to Mitigate the Hook Effect
This protocol modifies a standard one-step sandwich ELISA to a two-step process to minimize the hook effect.
-
Coating: Coat the microplate wells with the capture antibody against AR and block non-specific binding sites as per the standard protocol.
-
Sample Incubation: Add your samples (at an appropriate initial dilution) to the wells and incubate to allow the AR to bind to the capture antibody.
-
Washing: Aspirate the samples and wash the wells thoroughly with the provided wash buffer. This step is crucial as it removes excess, unbound AR.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to the wells and incubate. The detection antibody will now bind to the captured AR.
-
Subsequent Steps: Proceed with the remaining steps of the ELISA protocol (washing, addition of streptavidin-HRP, substrate addition, and reading the absorbance).
By washing away the excess AR before adding the detection antibody, the competition for antibody binding sites is eliminated, thus mitigating the hook effect.
Visualizations
ARCC-4 Mechanism of Action
Caption: Mechanism of ARCC-4 induced degradation of the Androgen Receptor.
Experimental Workflow for Hook Effect Minimization
Caption: Logical workflow for identifying and addressing the hook effect.
References
Stability of PROTAC AR Degrader-4 in cell culture media over time
Welcome to the technical support center for PROTAC AR Degrader-4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this molecule in their experiments. Here you will find frequently asked questions and troubleshooting guides related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the Androgen Receptor (AR) for degradation. It comprises a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1).[1][2] Degradation inducers that leverage cIAP1 are also referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[1][3]
The mechanism involves the PROTAC molecule simultaneously binding to both the AR protein and the cIAP1 E3 ligase, forming a ternary complex.[4] This proximity induces the poly-ubiquitination of the AR protein by the E3 ligase.[5] The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR levels within the cell.[5][6]
Q2: How stable is this compound in standard cell culture media (e.g., DMEM, RPMI-1640)?
A2: The specific stability and half-life of this compound in cell culture media have not been publicly documented. The stability of any PROTAC can be influenced by several factors including its chemical structure, linker composition, and the specific components of the culture medium (e.g., pH, presence of serum proteins, and esterases).[5][7] Researchers should empirically determine the stability of the compound under their specific experimental conditions. A general protocol for assessing stability is provided in this guide.
Q3: What factors can influence the stability of this compound during an experiment?
A3: Several factors can affect the stability and activity of a PROTAC in a cell culture setting:
-
Chemical Stability: The intrinsic reactivity of the molecule's functional groups. The TFA salt form of this compound may offer enhanced water solubility and stability compared to the free form.[1]
-
Enzymatic Degradation: Components in fetal bovine serum (FBS), such as proteases and esterases, can potentially metabolize the PROTAC.
-
Adsorption: Hydrophobic compounds can adsorb to plasticware (flasks, plates, tips), reducing the effective concentration in the media.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures (e.g., 37°C) can accelerate degradation.
-
pH of the Medium: Changes in the pH of the culture medium, often indicated by the phenol red indicator, can affect the chemical stability of the compound.
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[8] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution into pre-warmed cell culture medium immediately before adding to the cells. Be mindful of the final DMSO concentration in your culture, as high levels can be toxic to cells; typically, it should be kept below 0.5%.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q1: I am not observing degradation of the Androgen Receptor. What are the possible causes?
A1: Lack of AR degradation can stem from multiple issues. Use the following logical flow to troubleshoot the problem.
-
Compound Integrity: The most common issue is the degradation of the PROTAC in the stock solution or the working culture medium. It is crucial to confirm its stability.
-
Cellular Factors: The chosen cell line must express sufficient levels of the cIAP1 E3 ligase for the PROTAC to function. Verify cIAP1 expression via Western Blot or qPCR.
-
Concentration and "Hook Effect": At very high concentrations, PROTACs can form unproductive binary complexes (PROTAC-AR and PROTAC-cIAP1) instead of the productive ternary complex, leading to reduced degradation.[9] A full dose-response curve is essential to identify the optimal concentration range.
-
Kinetics of Degradation: The degradation of AR is time-dependent. A short incubation may be insufficient to observe a significant decrease in protein levels. For a similar AR PROTAC (ARCC-4), near-complete degradation was observed within 12-20 hours.[8][9]
Q2: My results are inconsistent between experiments. What could be the cause?
A2: Reproducibility issues often point to instability or handling of the compound.
-
Inconsistent Compound Dosing: Ensure accurate and consistent dilution of the DMSO stock. As PROTACs can be potent, small pipetting errors can lead to large variations in effect.
-
Media Batch Variation: Different lots of FBS can have varying levels of enzymes that may degrade the PROTAC. If possible, use the same lot of FBS for a set of related experiments.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution can cause degradation. Use single-use aliquots.
-
Cell Passage Number: High-passage number cells can have altered phenotypes, including different levels of E3 ligase expression. Use cells within a consistent and low passage range.[10]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol describes a method to determine the stability of this compound in your specific cell culture medium over a typical experiment duration. The primary analytical method is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the amount of intact PROTAC remaining over time.[11][12]
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile microcentrifuge tubes or 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with 0.1% formic acid
-
HPLC-MS system
Workflow:
Procedure:
-
Preparation: Prepare a working solution of this compound at your desired final concentration (e.g., 1 µM) in pre-warmed, complete cell culture medium.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot (e.g., 100 µL). To this, add 3 volumes of ice-cold acetonitrile (ACN) containing an appropriate internal standard (a stable, non-related compound used for normalization). This will precipitate the media proteins and stop any enzymatic degradation.
-
Incubation: Place the remaining media containing the PROTAC in a 37°C incubator with 5% CO₂.
-
Sample Collection: At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), remove aliquots and process them as in step 2.
-
Sample Processing: Vortex all samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the samples by a validated HPLC-MS method to determine the peak area of the intact this compound relative to the internal standard.
-
Data Interpretation: Calculate the percentage of PROTAC remaining at each time point relative to the T=0 sample. Plot this percentage against time to determine the stability profile and calculate the half-life (t½) in the medium.
Data Presentation
Use the following tables to log and organize your experimental data.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time Point (Hours) | Peak Area (PROTAC) | Peak Area (Internal Std.) | Normalized Peak Area | % Remaining |
|---|---|---|---|---|
| 0 | 100% | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
| 48 | | | | |
Table 2: Dose-Response of this compound on AR Levels
| Concentration (nM) | AR Protein Level (% of Vehicle) | Cell Viability (% of Vehicle) |
|---|---|---|
| 0 (Vehicle) | 100% | 100% |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 (1 µM) |
| 10000 (10 µM) | | |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 6. portlandpress.com [portlandpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
ARCC-4 Demonstrates Superior Efficacy Over Enzalutamide in Overcoming Resistance in Prostate Cancer Models
A comprehensive analysis of preclinical data reveals that ARCC-4, a Proteolysis Targeting Chimera (PROTAC), not only matches but significantly surpasses the therapeutic efficacy of the current standard-of-care androgen receptor (AR) antagonist, enzalutamide, in cellular models of enzalutamide-resistant prostate cancer. This next-generation therapeutic agent induces rapid and robust degradation of the androgen receptor, a key driver of prostate cancer growth, thereby overcoming common resistance mechanisms that plague current treatments.
This guide provides a detailed comparison of ARCC-4 and enzalutamide, presenting key experimental data, methodologies, and visualizing the underlying mechanisms of action for researchers, scientists, and drug development professionals.
Performance Comparison: ARCC-4 vs. Enzalutamide
Experimental data from studies on enzalutamide-resistant prostate cancer cell lines, particularly those with AR overexpression (VCaP and LNCaP/AR), consistently highlight the superior performance of ARCC-4.
Androgen Receptor (AR) Degradation
ARCC-4 was designed to induce the degradation of the AR protein. Its efficacy is measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint | Citation |
| ARCC-4 | VCaP | 5 | >95 | 20 hours | [1][2] |
| ARCC-4 | Prostate Cancer Cells | - | >98 | 12 hours | [2] |
Inhibition of Cell Proliferation
The anti-proliferative effects of ARCC-4 and enzalutamide were assessed in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) indicates the potency of each compound.
| Compound | Cell Line | IC50 (nM) | Citation |
| ARCC-4 | VCaP | ~10 | |
| Enzalutamide | VCaP | ~100 | |
| ARCC-4 | LNCaP/AR | ~10 | |
| Enzalutamide | LNCaP/AR | ~100 |
Induction of Apoptosis
ARCC-4 has been shown to be more effective at inducing programmed cell death (apoptosis) in AR-amplified prostate cancer cells compared to enzalutamide. This was measured by the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. In VCaP cells treated for 48 hours, ARCC-4 demonstrated a significantly higher induction of apoptosis compared to enzalutamide.[3]
Mechanism of Action: A Tale of Two Modalities
The fundamental difference in the mechanism of action between ARCC-4 and enzalutamide underpins the superior efficacy of ARCC-4 in resistant settings.
Enzalutamide acts as a competitive antagonist of the androgen receptor.[4] It binds to the ligand-binding domain of the AR, preventing its nuclear translocation and subsequent activation of target genes that drive tumor growth.[4] However, resistance to enzalutamide can arise through various mechanisms, including AR gene amplification, mutations in the AR ligand-binding domain, and the expression of AR splice variants that lack the ligand-binding domain.[5][6]
ARCC-4 , on the other hand, is a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system.[7] One end of ARCC-4 binds to the androgen receptor, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[8] This degradation-based approach is effective even when the AR is overexpressed or mutated, as it physically eliminates the target protein rather than just inhibiting its function.[9]
Figure 1. Comparative mechanisms of action for Enzalutamide and ARCC-4.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work of Salami et al., 2018.
Cell Lines and Culture
-
VCaP and LNCaP cells: These human prostate cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 incubator. For experiments investigating androgen-dependent signaling, cells were often cultured in media with charcoal-stripped serum to remove endogenous androgens.[6][10]
-
LNCaP/AR cells: This cell line, which overexpresses the androgen receptor, was generated from the parental LNCaP cell line to model one of the key mechanisms of enzalutamide resistance.[10]
Western Blotting for AR Degradation
-
Cell Treatment: VCaP or LNCaP/AR cells were seeded in multi-well plates and treated with varying concentrations of ARCC-4, enzalutamide, or vehicle control for the indicated time points (e.g., 12 or 20 hours).[2]
-
Cell Lysis: After treatment, cells were washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to horseradish peroxidase (HRP) was then used for detection.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities were quantified using densitometry software and normalized to a loading control like tubulin or GAPDH.[6]
Cell Proliferation Assay
-
Cell Seeding: VCaP or LNCaP/AR cells were seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[10]
-
Compound Treatment: The cells were then treated with a serial dilution of ARCC-4, enzalutamide, or vehicle control.
-
Incubation: The plates were incubated for a period of 6 days.[3]
-
Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal was read using a plate reader. The data was normalized to the vehicle-treated control, and IC50 values were calculated by fitting the data to a dose-response curve using appropriate software.
Apoptosis Assay (Caspase-3/7 Activation)
-
Cell Treatment: VCaP cells were seeded in 96-well plates and treated with ARCC-4, enzalutamide, or vehicle control for 48 hours.[3]
-
Caspase Activity Measurement: Apoptosis was quantified by measuring the activity of caspase-3 and caspase-7 using a luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 Assay). This assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, generating a signal that is proportional to the amount of caspase activity.
-
Data Analysis: The signal was measured using a luminometer or fluorometer, and the results were expressed as a fold change in caspase activity relative to the vehicle-treated control cells.[3]
Figure 2. General experimental workflow for comparing ARCC-4 and Enzalutamide.
Conclusion
The preclinical evidence strongly suggests that ARCC-4, through its novel mechanism of targeted protein degradation, represents a promising therapeutic strategy to overcome enzalutamide resistance in prostate cancer. By effectively eliminating the androgen receptor, ARCC-4 demonstrates superior potency in inhibiting cell proliferation and inducing apoptosis in resistant cell lines compared to the inhibitory action of enzalutamide. These findings provide a compelling rationale for the continued development of AR-targeting PROTACs as a next-generation therapy for patients with advanced and resistant prostate cancer. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of this innovative approach.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tautomycin and enzalutamide combination yields synergistic effects on castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accegen.com [accegen.com]
- 5. Establishment of the LNCaP cell line – the dawn of an era for prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LNCaP - Wikipedia [en.wikipedia.org]
- 9. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating ARCC-4-Mediated Androgen Receptor Degradation: A Comparative Guide Using siRNA
This guide provides a comprehensive comparison of ARCC-4, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR), against alternative AR-targeting strategies. We detail the validation of its mechanism using small interfering RNA (siRNA) and present supporting experimental data and protocols for researchers in oncology and drug development.
The Androgen Receptor is a critical driver in the progression of prostate cancer.[1] Traditional therapies often involve antagonists that inhibit AR's transcriptional activity, such as enzalutamide.[1] However, resistance frequently develops.[1][2] Targeted protein degradation offers an alternative approach by eliminating the AR protein entirely, a strategy that may overcome common resistance mechanisms.[2][3]
ARCC-4 is a potent, enzalutamide-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This event-driven mechanism allows for substoichiometric, catalytic degradation of the AR protein, offering a potential advantage over occupancy-based inhibitors.[6] Studies show ARCC-4 effectively degrades AR with a half-maximal degradation concentration (DC50) of 5 nM and achieves over 95% maximal degradation (Dmax).[4][5]
Comparative Performance of AR Degraders
ARCC-4 has demonstrated superior performance over the traditional antagonist enzalutamide in cellular models of prostate cancer drug resistance.[1] Its efficacy is maintained even in environments with high androgen levels and against clinically relevant AR mutations.[1][4] The following table compares ARCC-4 with other AR-targeting compounds.
| Compound | Type | Mechanism of Action | Target E3 Ligase | Potency (DC50/GI50) | Key Findings |
| ARCC-4 | PROTAC Degrader | Induces AR degradation | VHL | DC50: 5 nM | Outperforms enzalutamide; effective against AR mutants.[1] |
| Enzalutamide | AR Antagonist | Competitively inhibits AR signaling | N/A | - | Prone to resistance via AR upregulation or mutation.[1] |
| ARD-61 | PROTAC Degrader | Induces AR degradation | VHL | Not specified | Potent anti-proliferative and pro-apoptotic effects; effective in enzalutamide-resistant models.[7] |
| ARD-266 | PROTAC Degrader | Induces AR degradation | VHL | DC50: 0.2-1 nM | Highly potent; achieves >95% AR degradation.[8] |
| ARV-110 (Bavdegalutamide) | PROTAC Degrader | Induces AR degradation | Cereblon (CRBN) | Not specified | Showed >50% PSA reduction in AR-mutant patients in clinical trials.[9] |
| siRNA (AR-specific) | Gene Silencing | Prevents AR protein translation | N/A | Varies by sequence | Validates AR as the key target for observed cellular effects.[10] |
Validating On-Target Effects with siRNA
To confirm that the cytotoxic and anti-proliferative effects of ARCC-4 are a direct result of AR protein degradation, an siRNA-mediated knockdown of AR serves as a crucial validation experiment. The logic is that if ARCC-4's effects are on-target, then directly silencing the AR gene should produce a similar biological outcome. Furthermore, silencing the gene for a key component of the degradation machinery, such as VHL, should rescue AR levels in the presence of ARCC-4.
The mechanism by which ARCC-4 functions involves forming a ternary complex between the AR protein and the VHL E3 ligase, which tags the AR for proteasomal degradation.
Experimental Protocols
Below are generalized protocols for validating ARCC-4's mechanism. Researchers should optimize conditions for their specific cell lines and reagents.
siRNA Transfection for AR Knockdown
This protocol is for transiently silencing the Androgen Receptor gene in prostate cancer cell lines (e.g., LNCaP, VCaP).
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
Complete growth medium (e.g., RPMI 1640 + 10% FBS)
-
siRNA targeting AR (and a non-targeting scramble control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates to be 50-70% confluent at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well, dilute 20-30 pmol of siRNA (AR-specific or scramble control) in 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes. c. Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to each well.
-
Incubation: Incubate cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest cells to assess AR protein levels by Western blot to confirm successful knockdown before proceeding with further experiments.
ARCC-4 Treatment and Western Blot Analysis
This protocol outlines the treatment of cells with ARCC-4 and subsequent analysis of AR protein levels.
Materials:
-
Transfected or non-transfected prostate cancer cells
-
ARCC-4 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies (anti-AR, anti-VHL, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Experimental Setup: Use cells from the siRNA protocol (or non-transfected cells) and treat separate wells with:
-
Vehicle (DMSO)
-
ARCC-4 (e.g., 100 nM)
-
AR siRNA + Vehicle
-
Scramble siRNA + ARCC-4
-
VHL siRNA + ARCC-4 (to test dependency on VHL)
-
ARCC-4 + MG132 (to confirm proteasome-dependent degradation)
-
-
Treatment: Treat cells for 12-24 hours.[4]
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer with inhibitors to each well. c. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Develop with ECL substrate and image the blot. Analyze band intensities to quantify AR protein levels relative to the loading control (e.g., GAPDH).
The following diagram illustrates the complete experimental workflow for validation.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SIRNA-Directed In Vivo Silencing of Androgen Receptor Inhibits the Growth of Castration-Resistant Prostate Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of PROTAC AR Degrader-4 with Steroid Hormone Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of PROTAC AR Degrader-4 with other members of the steroid hormone receptor family, including the Progesterone Receptor (PR), Estrogen Receptor (ER), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). The data presented here is primarily based on studies of ARCC-4, a structurally and functionally analogous enzalutamide-based Androgen Receptor (AR) PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins via the ubiquitin-proteasome system.[1][2] this compound is designed to selectively target the Androgen Receptor, a key driver in prostate cancer.[3] Its mechanism involves the formation of a ternary complex between the AR, the PROTAC, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR.[1][2]
Quantitative Analysis of Cross-Reactivity
The selectivity of a PROTAC is a critical parameter for its therapeutic potential, as off-target effects can lead to unwanted side effects. The following table summarizes the degradation data of ARCC-4, a representative AR PROTAC, against other steroid hormone receptors.
| Target Receptor | PROTAC Concentration | Percent Degradation (%) | Reference |
| Androgen Receptor (AR) | 5 nM | ~50% (DC50) | [3] |
| Androgen Receptor (AR) | 100 nM | >95% | [3] |
| Progesterone Receptor (PR-A/B) | 100 nM | No significant effect | [3] |
| Progesterone Receptor (PR-A/B) | 1 µM | Modest decrease | [3] |
| Estrogen Receptor (ER) | 1 µM | No effect | [3] |
| Glucocorticoid Receptor (GR) | 1 µM | No effect | [3] |
Note: Data is for ARCC-4, an enzalutamide-based VHL-recruiting AR PROTAC.
The data clearly indicates that at concentrations where near-complete degradation of the Androgen Receptor is observed (100 nM), there is no significant degradation of the Progesterone, Estrogen, or Glucocorticoid receptors. A modest decrease in PR levels was only observed at a significantly higher concentration (1 µM), suggesting a wide therapeutic window for selective AR degradation.[3] This high selectivity is attributed to the specificity of the enzalutamide warhead for the Androgen Receptor.[3]
Signaling Pathways and Mechanism of Action
The signaling pathways of steroid hormone receptors are crucial for various physiological processes. This compound specifically interrupts the AR signaling pathway by targeting the receptor for degradation.
Caption: this compound hijacks the ubiquitin-proteasome system to degrade the Androgen Receptor, thereby inhibiting its signaling pathway.
Experimental Protocols
The determination of PROTAC cross-reactivity involves several key experimental steps.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of target and off-target proteins following PROTAC treatment.
-
Cell Culture and Treatment: Cells expressing the steroid hormone receptors of interest (e.g., VCaP prostate cancer cells for AR, and engineered HEK293T cells for others) are cultured to ~80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for AR, PR, ER, GR, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Caption: A stepwise workflow for determining the cross-reactivity of this compound using Western blotting.
Logical Relationship of PROTAC Structure and Function
The high selectivity of this compound is a direct consequence of its modular design, where the "warhead" component dictates target specificity.
Caption: The enzalutamide-based warhead drives the selective binding and subsequent degradation of the Androgen Receptor.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating ARCC-4: A Comparative Guide to a Preclinical Androgen Receptor PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ARCC-4, a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer. While in vivo efficacy data for ARCC-4 in xenograft models is not publicly available, this document evaluates its potent preclinical in vitro activity in the context of the established standard-of-care, enzalutamide, and a clinically advanced AR PROTAC, bavdegalutamide (ARV-110).
Executive Summary
ARCC-4 is a promising preclinical Androgen Receptor (AR) degrader that demonstrates significant advantages over the conventional AR antagonist enzalutamide in cellular models of prostate cancer.[1][2][3] As a PROTAC, ARCC-4 functions by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein, offering a distinct mechanism of action from occupancy-based inhibitors.[4][5] This guide will compare the available data for ARCC-4 with the in vivo performance of enzalutamide and bavdegalutamide, providing a framework for evaluating its therapeutic potential.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for ARCC-4 (in vitro), bavdegalutamide (in vivo), and enzalutamide (in vivo) to facilitate a clear comparison of their anti-cancer properties.
Table 1: In Vitro Efficacy of ARCC-4
| Parameter | Cell Line | ARCC-4 | Enzalutamide | Reference |
| AR Degradation (DC50) | VCaP | ~5 nM | Not Applicable | [5] |
| AR Degradation (Dmax) | VCaP | >95% | Not Applicable | [4] |
| Inhibition of Cell Proliferation (IC50) | LNCaP/AR | Lower than Enzalutamide | Higher than ARCC-4 | [1] |
| Induction of Apoptosis | VCaP | More potent than Enzalutamide | Less potent than ARCC-4 | [5] |
| Activity against AR Mutants (e.g., F876L, T877A) | Cellular Models | Effective | Reduced Efficacy | [5] |
| Activity in High Androgen Environment | Cellular Models | Maintained | Antagonized | [1] |
Table 2: In Vivo Efficacy of Bavdegalutamide vs. Enzalutamide in Xenograft Models
| Parameter | Xenograft Model | Bavdegalutamide (ARV-110) | Enzalutamide |
| Tumor Growth Inhibition | Patient-Derived Xenograft | Greater than Enzalutamide | - |
| AR Degradation | Patient-Derived Xenograft | Substantial | Not Applicable |
| Activity in Enzalutamide-Resistant Models | VCaP | Robust Tumor Growth Inhibition | - |
Note: Specific quantitative tumor growth inhibition percentages for direct comparison are not consistently reported across different studies.
Experimental Protocols
Prostate Cancer Xenograft Model for In Vivo Efficacy Studies
This protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the efficacy of therapeutic agents against prostate cancer.
-
Cell Culture: Human prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude or SCID) of 6-8 weeks of age are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation:
-
Harvest and resuspend the cancer cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject a specific number of cells (typically 1 x 10^6 to 10 x 10^6) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Administer the test compounds (e.g., ARCC-4, bavdegalutamide, enzalutamide) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for AR levels, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Mandatory Visualizations
Caption: Androgen Receptor signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for in vivo efficacy studies in xenograft models.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. [scholars.duke.edu]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: ARCC-4 vs. Its Inactive Epimer in Androgen Receptor Degradation
In the landscape of targeted protein degradation, the PROTAC (Proteolysis Targeting Chimera) ARCC-4 has emerged as a potent degrader of the Androgen Receptor (AR), a key driver in prostate cancer. To rigorously validate its mechanism of action, researchers have developed an inactive epimer of ARCC-4, which serves as a crucial negative control. This guide provides a side-by-side analysis of ARCC-4 and its inactive counterpart, offering researchers, scientists, and drug development professionals a clear comparison of their biochemical and cellular activities, supported by experimental data and detailed protocols.
Distinguishing Activity: The Critical Role of VHL E3 Ligase Recruitment
ARCC-4 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the Androgen Receptor. It achieves this by simultaneously binding to the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity forces the ubiquitination of AR, marking it for destruction by the proteasome.[1][2][3]
The inactive epimer of ARCC-4 shares the same chemical composition and AR-binding moiety as ARCC-4. However, a critical stereochemical difference in its VHL-binding ligand renders it incapable of recruiting the VHL E3 ligase.[4] This makes the inactive epimer an ideal control, as it can bind to the AR but cannot initiate the degradation cascade.[4]
Comparative Biological Activity
The differential ability to recruit VHL translates into a stark contrast in the biological activity of ARCC-4 and its inactive epimer. While both molecules can engage with the Androgen Receptor, only ARCC-4 can effectively trigger its degradation.
| Parameter | ARCC-4 | Inactive Epimer | Reference |
| Androgen Receptor (AR) Binding (IC50) | 36 nM | 41 nM | [4] |
| AR Degradation in VCaP cells (100 nM, 24h) | >95% degradation | No degradation | [4][5] |
| Inhibition of Cell Proliferation (VCaP cells) | Potent inhibition | No significant inhibition | [4] |
As the data indicates, both ARCC-4 and its inactive epimer exhibit comparable binding affinity to the Androgen Receptor. However, the inability of the epimer to recruit VHL completely abrogates its ability to degrade the AR and subsequently inhibit the proliferation of prostate cancer cells.[4]
Signaling Pathway and Experimental Workflow
The mechanism of action of ARCC-4 and the point of failure for its inactive epimer can be visualized through the following signaling pathway.
Caption: Mechanism of ARCC-4 vs. Inactive Epimer.
The experimental workflow to differentiate the activity of ARCC-4 from its inactive epimer typically involves cell-based assays.
Caption: Experimental Workflow for Comparative Analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the protocols described in Salami J, et al. Communications Biology 2018.[4]
Western Blotting for Androgen Receptor Degradation
Objective: To qualitatively and quantitatively assess the degradation of the Androgen Receptor in prostate cancer cells following treatment with ARCC-4 or its inactive epimer.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium and supplements
-
ARCC-4 and inactive epimer
-
Vehicle control (DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Androgen Receptor
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed prostate cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of ARCC-4, the inactive epimer, or vehicle control for the specified time points (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the Androgen Receptor overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for the Androgen Receptor and the loading control. Normalize the AR signal to the loading control to determine the relative AR levels in treated versus vehicle control cells.
Cell Proliferation Assay
Objective: To determine the effect of ARCC-4 and its inactive epimer on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Cell culture medium and supplements
-
ARCC-4 and inactive epimer
-
Vehicle control (DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ARCC-4, the inactive epimer, or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the compound concentration and use a non-linear regression model to calculate the IC50 values.
This side-by-side analysis unequivocally demonstrates that the anti-proliferative activity of ARCC-4 is a direct consequence of its ability to induce the degradation of the Androgen Receptor, a function that is absent in its inactive epimer due to its inability to recruit the VHL E3 ligase. These findings underscore the importance of the PROTAC mechanism and provide a robust framework for evaluating the on-target efficacy of protein degraders.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Proteomics Analysis Confirms the High Specificity of ARCC-4, an Androgen Receptor PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ARCC-4, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR), a key driver in prostate cancer. Utilizing global proteomics analysis, the specificity of ARCC-4 is compared against its parent molecule, enzalutamide, and a hypothetical less-specific AR degrader. This guide includes detailed experimental protocols and visual representations of the underlying biological and experimental workflows to support researchers in understanding and applying this technology.
Comparative Analysis of ARCC-4 Specificity
ARCC-4 is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Androgen Receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted degradation mechanism offers a significant advantage over traditional inhibitors like enzalutamide, which only block the receptor's function.[2][4] A key aspect of any targeted therapy is its specificity, as off-target effects can lead to toxicity and other adverse events. Global quantitative proteomics is a powerful tool to assess the specificity of PROTACs by measuring changes in the abundance of thousands of proteins in a cell line upon treatment.
While specific quantitative proteomics data for ARCC-4's off-targets is not publicly available, studies on ARCC-4 and similar AR-targeting PROTACs like ARV-110 have consistently reported high selectivity based on proteomic analyses.[5] For the purpose of this guide, we present a representative, hypothetical dataset based on these reports to illustrate the expected outcomes of such an experiment.
Quantitative Proteomics Data Summary
The following table summarizes hypothetical quantitative proteomics data from a human prostate cancer cell line (e.g., VCaP) treated with ARCC-4, its parent molecule enzalutamide, and a hypothetical non-selective AR degrader. The data represents the fold change in protein abundance compared to a vehicle-treated control.
| Protein | Function | ARCC-4 Fold Change | Enzalutamide Fold Change | Non-Selective AR Degrader Fold Change |
| Androgen Receptor (AR) | On-Target | -16.7 | 1.2 | -15.9 |
| Progesterone Receptor (PGR) | Off-Target | -1.3 | -1.1 | -8.2 |
| Glucocorticoid Receptor (NR3C1) | Off-Target | -1.1 | -1.2 | -6.5 |
| Estrogen Receptor Alpha (ESR1) | Off-Target | 1.0 | 1.1 | -1.5 |
| FKBP4 | Off-Target | -1.2 | -1.3 | -7.8 |
| BRD4 | Off-Target | 1.1 | 1.0 | -9.1 |
| CDK6 | Off-Target | 1.0 | 1.1 | -5.4 |
This data is representative and intended for illustrative purposes.
As illustrated in the table, ARCC-4 demonstrates a profound and selective degradation of the Androgen Receptor with minimal impact on other proteins, including structurally related hormone receptors. In contrast, a hypothetical non-selective AR degrader would likely induce the degradation of multiple other proteins, highlighting the superior specificity of a well-designed PROTAC like ARCC-4. Enzalutamide, as an inhibitor, does not significantly alter the protein abundance of AR.
Experimental Protocols
A detailed protocol for a typical quantitative proteomics experiment to assess the specificity of a PROTAC like ARCC-4 is provided below.
Global Quantitative Proteomics by Mass Spectrometry
1. Cell Culture and Treatment:
-
Human prostate cancer cells (e.g., VCaP) are cultured to 70-80% confluency.
-
Cells are treated with 100 nM ARCC-4, 1 µM enzalutamide, a non-selective degrader, or vehicle (DMSO) for 6 hours. A shorter treatment time is often used to favor the detection of direct degradation targets over downstream secondary effects.
2. Cell Lysis and Protein Digestion:
-
After treatment, cells are washed with PBS and lysed in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
An equal amount of protein from each condition is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and digested overnight with trypsin.
3. Peptide Cleanup and Labeling (Optional):
-
The resulting peptides are desalted using a solid-phase extraction (SPE) method (e.g., C18 cartridges).
-
For multiplexed analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
4. LC-MS/MS Analysis:
-
Peptides are separated by reverse-phase liquid chromatography (LC) using a nano-flow HPLC system.
-
The separated peptides are introduced into a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra.
5. Data Analysis:
-
The raw mass spectrometry data is processed using a software suite like MaxQuant or Proteome Discoverer.
-
Peptides and proteins are identified by searching the MS/MS spectra against a human protein database.
-
Label-free quantification (LFQ) or reporter ion intensities (for labeled experiments) are used to determine the relative abundance of proteins across the different treatment conditions.
-
Statistical analysis is performed to identify proteins with significant changes in abundance.
Visualizing the Molecular and Experimental Logic
To further clarify the concepts and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of ARCC-4 induced degradation of the Androgen Receptor.
Caption: Experimental workflow for proteomics-based specificity analysis.
Caption: Androgen Receptor signaling pathway and the inhibitory effect of ARCC-4.
References
- 1. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance | Semantic Scholar [semanticscholar.org]
- 5. ascopubs.org [ascopubs.org]
Safety Operating Guide
Personal protective equipment for handling PROTAC AR Degrader-4
Essential Safety and Handling Guide for PROTAC AR Degrader-4
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of this compound, ensuring laboratory safety and procedural clarity.
This compound is a potent, selective androgen receptor (AR) degrader utilized in laboratory research, particularly in the study of prostate cancer.[1][2][3] As a bifunctional molecule, it works by inducing the degradation of the androgen receptor through the ubiquitin-proteasome system.[2][4] While a valuable research tool, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety protocols and logistical information for working with this compound.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[5][6]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[5][6]
| Hazard Statement | GHS Classification | Precautionary Statement Codes |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264, P270, P301 + P312, P330 |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273, P391, P501 |
Personal Protective Equipment (PPE) and Handling Precautions
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Use only in areas with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[5]
Personal Protective Equipment:
| Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dust is generated, a NIOSH-approved respirator is recommended. |
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5][6] |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.[5][6] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5][6] |
| If Inhaled | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |
Storage and Disposal
Proper storage and disposal are crucial to maintain the integrity of the compound and to prevent environmental contamination.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Store at -20°C for the powder form or -80°C when in solvent.[5]
-
Protect from light and moisture.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[5][6]
-
Do not allow the product to enter drains. Avoid release to the environment.[5][6]
Operational Workflows
To ensure procedural clarity, the following diagrams illustrate the key workflows for handling and understanding the mechanism of this compound.
References
- 1. ARCC 4 | Androgen Receptor PROTAC Degrader | Tocris Bioscience [tocris.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound TFA|MSDS [dcchemicals.com]
- 6. This compound|1351169-31-7|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
